molecular formula C9H13NO2S B160714 Ethyl 2-isopropylthiazole-4-carboxylate CAS No. 133047-44-6

Ethyl 2-isopropylthiazole-4-carboxylate

Cat. No.: B160714
CAS No.: 133047-44-6
M. Wt: 199.27 g/mol
InChI Key: AQWWEQDAHKVXMK-UHFFFAOYSA-N
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Description

Ethyl 2-isopropylthiazole-4-carboxylate is a valuable chemical intermediate in medicinal chemistry and antimicrobial research. The thiazole ring is a privileged scaffold in drug discovery, featuring prominently in compounds with a range of biological activities. This ester serves as a versatile precursor in the synthesis of diverse heterocyclic systems; for instance, it can be hydrazinolysed to form a carbohydrazide intermediate, which is a key step in constructing novel clubbed triazole and oxadiazole ring systems for biological evaluation . Such derivatives are investigated as a novel class of potential antibacterial, antifungal, and antitubercular agents, particularly against multi-drug resistant (MDR) strains . Furthermore, the 2-isopropylthiazole motif is structurally significant in other research contexts, including the development of modulators for P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance in cancer cells . The compound's utility extends to the synthesis of Schiff base derivatives, which are explored for their antimicrobial efficacy against various clinical isolates . As a building block, it enables structure-activity relationship (SAR) studies aimed at optimizing lipophilicity and other key properties to enhance biological activity and overcome resistance mechanisms .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWWEQDAHKVXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441395
Record name Ethyl 2-isopropylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133047-44-6
Record name Ethyl 2-isopropylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-isopropylthiazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and flavor industries. This document summarizes its key molecular properties, outlines a probable synthetic route, and discusses the analytical methods for its characterization, while also noting the current gaps in publicly available experimental data.

Core Molecular Data

This compound is a solid compound with the molecular formula C₉H₁₃NO₂S.[1] Key quantitative data for this molecule are summarized in the table below.

PropertyValueSource
Molecular Weight 199.27 g/mol [1]
CAS Number 133047-44-6
Molecular Formula C₉H₁₃NO₂S[1]
Physical Form Solid
Predicted Density 1.128 ± 0.06 g/cm³[1]
InChI 1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3
InChI Key AQWWEQDAHKVXMK-UHFFFAOYSA-N
SMILES O=C(OCC)C1=CSC(C(C)C)=N1

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the target molecule, the logical precursors would be isobutyramide and ethyl bromopyruvate.

General Experimental Protocol: Hantzsch Thiazole Synthesis (Adapted for this compound)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 equivalent). The reaction may be carried out in the presence of a mild base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Note: Commercial suppliers of this compound, such as Sigma-Aldrich, state that they do not provide analytical data, and the buyer assumes responsibility for confirming the product's identity and purity. This underscores the importance of rigorous in-house characterization.

Characterization Methods

Due to the lack of publicly available spectral data for this compound, the following are proposed characterization methods based on the analysis of structurally similar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and a singlet for the proton on the thiazole ring.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl and isopropyl groups.

  • Mass Spectrometry (MS): Mass spectrometry will be crucial for confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group, C=N stretching of the thiazole ring, and C-H stretching of the alkyl groups.

Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. While the specific biological activity and any associated signaling pathways for this compound have not been reported in the available literature, its structural similarity to other biologically active thiazoles suggests it could be a candidate for screening in various drug discovery programs. For instance, the related compound, Ethyl 2-aminothiazole-4-carboxylate, is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors used in cancer therapy.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Isobutyramide + Ethyl Bromopyruvate Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Assessment (e.g., HPLC) Product->Purity

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a molecule with established fundamental properties but a notable lack of detailed, publicly accessible experimental data for its synthesis and characterization. The Hantzsch thiazole synthesis provides a viable route for its preparation. This guide offers a framework for researchers and drug development professionals to approach the synthesis and analysis of this compound, emphasizing the need for thorough in-house validation of its identity and purity. Further investigation into its biological activities is warranted to explore its potential as a lead compound in medicinal chemistry.

References

An In-Depth Technical Guide to Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole rings are significant structural motifs in a multitude of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It includes a detailed, plausible experimental protocol for its synthesis via the Hantzsch thiazole synthesis. While specific experimental data for this compound is not widely available in the current literature, this guide compiles its known properties and presents comparative spectroscopic data from closely related analogs to aid in its characterization. Furthermore, the broader context of thiazole derivatives in drug development is discussed, highlighting their diverse biological activities and potential as therapeutic agents.

Chemical Structure and Properties

This compound possesses a central five-membered thiazole ring substituted with an isopropyl group at the 2-position and an ethyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
CAS Number 133047-44-6
Appearance Solid (predicted)
SMILES O=C(OCC)C1=CSC(C(C)C)=N1
InChI 1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3
InChI Key AQWWEQDAHKVXMK-UHFFFAOYSA-N

Note: Physical properties such as melting point and boiling point have not been extensively reported in the literature for this specific compound.

Synthesis

The most common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of a thioamide with an α-haloketone or α-haloester. For this compound, the logical precursors would be isobutyramide (or more likely, the corresponding thioamide, isothiobutyramide) and ethyl bromopyruvate.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from isobutyramide, which is first converted to isothiobutyramide, followed by the Hantzsch cyclization.

Synthesis_Workflow Isobutyramide Isobutyramide Isothiobutyramide Isothiobutyramide Isobutyramide->Isothiobutyramide Thionation Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Isothiobutyramide Hantzsch_Cyclization Hantzsch Thiazole Synthesis Isothiobutyramide->Hantzsch_Cyclization Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Hantzsch_Cyclization Target_Molecule Ethyl 2-isopropylthiazole- 4-carboxylate Hantzsch_Cyclization->Target_Molecule Cyclocondensation

Figure 1: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Plausible)

This protocol is based on general procedures for the Hantzsch thiazole synthesis and may require optimization.

Step 1: Synthesis of Isothiobutyramide

  • To a stirred solution of isobutyramide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield isothiobutyramide.

Step 2: Synthesis of this compound

  • Dissolve isothiobutyramide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to obtain this compound.

Spectroscopic Characterization (Analog-Based)

Table 2: Comparative ¹H NMR Data of Related Thiazole Derivatives

CompoundChemical Shift (δ, ppm) and Multiplicity
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)[3]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[3]
Expected for Target Compound A singlet for the thiazole proton, a septet for the isopropyl CH, a doublet for the isopropyl CH₃, a quartet for the ethyl CH₂, and a triplet for the ethyl CH₃.

Table 3: Comparative ¹³C NMR Data of Related Thiazole Derivatives

CompoundChemical Shift (δ, ppm)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[3]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4[3]
Expected for Target Compound Peaks corresponding to the carboxyl, thiazole ring carbons, isopropyl carbons, and ethyl ester carbons.

Table 4: Comparative IR and MS Data of a Related Thiazole Derivative

Spectroscopic TechniqueData for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
IR (KBr, cm⁻¹) 3639, 2967, 1896, 1608, 1223[3]
MS (m/z) 260 (M+)[3]

Role in Drug Discovery and Development

The thiazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[4] Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, anticancer, anti-inflammatory, and antiviral properties.[5][6]

While the specific biological activity of this compound has not been extensively studied, its structural components suggest potential for further derivatization to create novel therapeutic agents. The isopropyl group can influence lipophilicity and binding interactions, while the ethyl carboxylate group provides a handle for further chemical modifications, such as amidation to generate a diverse library of compounds for screening.

Example Signaling Pathway: Thiazole Derivatives as Kinase Inhibitors

Many thiazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer. For instance, Dasatinib, a thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases. The following diagram illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.

Kinase_Inhibitor_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds SignalingCascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->SignalingCascade Activates ThiazoleInhibitor Thiazole-based Kinase Inhibitor (e.g., Dasatinib) ThiazoleInhibitor->Receptor Inhibits Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation Promotes

Figure 2: Simplified signaling pathway targeted by thiazole-based kinase inhibitors.

This diagram illustrates how a growth factor can activate a receptor tyrosine kinase, leading to a downstream signaling cascade that promotes cell proliferation and survival. A thiazole-based kinase inhibitor can block this pathway by inhibiting the receptor, thereby preventing the uncontrolled cell growth seen in cancer. This serves as a conceptual framework for how derivatives of this compound could potentially be developed into targeted therapies.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from closely related structures. The proven importance of the thiazole scaffold in medicine underscores the potential of this and similar compounds as starting points for the development of novel therapeutic agents. Further research into the biological activities of this and its derivatives is warranted.

References

Ethyl 2-isopropylthiazole-4-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Ethyl 2-isopropylthiazole-4-carboxylate

This technical guide provides a comprehensive overview of the known physical properties of this compound, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally determined data in published literature, this guide combines reported information from chemical suppliers with predicted values and generalized experimental protocols for its synthesis and property determination.

Core Physical Properties

This compound is a thiazole derivative with the chemical formula C₉H₁₃NO₂S. It is most commonly described as a solid at room temperature.

Data Presentation
PropertyValueSource
CAS Number 133047-44-6
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Physical Form Solid
Predicted Density 1.128 ± 0.06 g/cm³[1]
Flash Point Not applicable
Storage Conditions 2-8°C, dry[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and physical property determination of this compound are not explicitly available. However, the following sections provide established, generalized methodologies that are highly applicable.

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole rings through the condensation of an α-halocarbonyl compound with a thioamide.[2][3] This method is a plausible route for the synthesis of this compound.

Reaction Scheme:

The synthesis would involve the reaction of isothiobutyramide with an ethyl halopyruvate (e.g., ethyl bromopyruvate).

Caption: Generalized Hantzsch Thiazole Synthesis for this compound.

General Protocol:

  • Dissolve the thioamide (e.g., isothiobutyramide) in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser.[2]

  • Slowly add the α-haloketone (e.g., ethyl bromopyruvate) to the solution.[3]

  • Heat the reaction mixture to reflux and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) to neutralize the hydrohalic acid formed and precipitate the product.[2]

  • Isolate the crude product by vacuum filtration, washing the filter cake with water.[2]

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

  • Dry the purified solid and characterize it using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Determination of Melting Point

The melting point of a crystalline solid is a critical physical property for identification and purity assessment. A pure substance typically exhibits a sharp melting range of 1-2°C.[4]

General Protocol (Capillary Method):

  • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle.[4]

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of approximately 1-2 mm.[5] The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: For a new, cooled sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][6]

Melting_Point_Workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube (1-2 mm) prep->load pack Compact Sample in Tube load->pack insert Insert Tube into Melting Point Apparatus pack->insert heat_fast Rapid Heating to Find Approximate Melting Range insert->heat_fast cool Cool Apparatus heat_fast->cool Approx. Range Found heat_slow Heat to 20°C below Approx. MP Then, heat at 1-2°C/min cool->heat_slow observe Observe Sample heat_slow->observe record Record T_start (first liquid) and T_end (all liquid) observe->record end_process End record->end_process

Caption: Experimental Workflow for Melting Point Determination.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental physical property. Thiazole derivatives are generally soluble in polar organic solvents.[7]

General Protocol (Shake-Flask Method):

  • Preparation: Add an excess amount of the crystalline this compound to a series of vials, each containing a precise volume of a selected organic solvent (e.g., ethanol, acetone, DMSO).[8]

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Separation: After equilibration, allow the vials to stand, letting the undissolved solid settle. Alternatively, centrifuge the vials to separate the solid phase.

  • Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or gravimetric analysis (after solvent evaporation).[8]

  • Calculation: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

References

An In-depth Technical Guide on Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ethyl 2-isopropylthiazole-4-carboxylate, with a focus on its physicochemical properties, relevant experimental protocols, and its role in inhibiting cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Solubility

The solubility of thiazole compounds can be influenced by factors such as the crystalline polymorphic form and the nature of the solvent. For instance, some thiazole derivatives exhibit different solubilities in ethanol depending on their crystal structure. It has also been noted that certain derivatives are readily soluble in aqueous solutions of sodium carbonate due to the formation of salts.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₃NO₂S
Molecular Weight199.27 g/mol
Physical FormSolid
CAS Number133047-44-6

Experimental Protocols

Given the absence of specific published solubility experiments for this compound, this section provides a general methodology for determining solubility, as well as a representative synthesis protocol for a related thiazole derivative, which involves solubility-dependent steps.

General Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol, methanol, acetone, water)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • The vial is placed in a shaking incubator or water bath set to the desired temperature.

  • The mixture is agitated until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, the suspension is allowed to settle, and the supernatant is carefully removed.

  • The supernatant is centrifuged to remove any remaining solid particles.

  • A known volume of the clear supernatant is diluted with the solvent.

  • The concentration of the dissolved compound in the diluted sample is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Representative Synthesis of a Thiazole Derivative

The following is a representative synthesis procedure for a thiazole derivative, illustrating key steps where solubility is a critical factor.

Reaction: Hantzsch Thiazole Synthesis

Materials:

  • An α-haloketone (e.g., ethyl bromopyruvate)

  • A thioamide (e.g., thiourea)

  • A suitable solvent (e.g., ethanol)

  • Base (e.g., sodium carbonate)

Procedure:

  • The thioamide and base are dissolved in the solvent.

  • The α-haloketone is added to the solution, often dropwise, at a controlled temperature.

  • The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is often partially or fully removed by distillation.

  • The crude product may be isolated by filtration if it precipitates out of the solution upon cooling or addition of an anti-solvent (a liquid in which the product is insoluble).

  • The crude product is then purified, typically by recrystallization. This process involves dissolving the solid in a minimal amount of a hot solvent in which it has high solubility, followed by cooling to allow the pure compound to crystallize, leaving impurities in the solution.

Signaling Pathways and Drug Development

Thiazole derivatives are a significant class of compounds in drug discovery, known for their ability to inhibit various protein kinases involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Thiazole-based compounds have been investigated as inhibitors of several key kinase families, including:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers, such as non-small cell lung cancer.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibiting specific CDKs can halt the proliferation of cancer cells.

The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a thiazole derivative, highlighting the stages where solubility plays a key role.

G A Reactant Dissolution B Reaction A->B C Precipitation / Solvent Removal B->C D Filtration C->D E Recrystallization (Dissolution in Hot Solvent) D->E F Crystallization (Cooling) E->F G Final Product Isolation F->G

Caption: A generalized workflow for the synthesis and purification of a thiazole compound.

Generic Kinase Signaling Pathway Inhibition

This diagram depicts a simplified kinase signaling pathway and the point of inhibition by a thiazole derivative.

G cluster_0 Cellular Signaling A Extracellular Signal B Receptor A->B C Kinase B->C D Downstream Effector C->D E Cellular Response (e.g., Proliferation) D->E Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->C

Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

Biological Activity of Ethyl 2-Alkylthiazole-4-Carboxylate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known for a wide array of pharmacological effects. This technical guide focuses on the biological activities of ethyl 2-alkylthiazole-4-carboxylate and its closely related analogs. While specific research on ethyl 2-isopropylthiazole-4-carboxylate is limited in the reviewed literature, this document provides a comprehensive overview of the biological potential of this class of compounds by examining derivatives with various substituents at the 2- and 5-positions of the thiazole ring. The primary biological activities explored include antimicrobial, anticancer, fungicidal, and herbicidal effects. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data, experimental protocols, and visual representations of key processes.

Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylates

The general synthesis of the ethyl 2-substituted-thiazole-4-carboxylate core often follows the Hantzsch thiazole synthesis. A common pathway involves the reaction of a thioamide with an ethyl 2-chloroacetoacetate or a similar α-haloketone. For derivatives with more complex substituents at the 2-position, a multi-step synthesis is often employed, starting from a simpler thiazole precursor.

A representative synthesis workflow is illustrated below.

General Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylates Thioamide Thioamide (or derivative) Cyclization Hantzsch Thiazole Synthesis (Cyclization) Thioamide->Cyclization AlphaHaloKetone Ethyl 2-chloroacetoacetate (or similar α-haloketone) AlphaHaloKetone->Cyclization ThiazoleCore Ethyl 2-Substituted-Thiazole-4-Carboxylate Cyclization->ThiazoleCore Modification Further Modification (e.g., at 2-position) ThiazoleCore->Modification FinalProduct Final Biologically Active Thiazole Derivative Modification->FinalProduct

Caption: General synthesis workflow for ethyl 2-substituted-thiazole-4-carboxylates.

Antimicrobial and Antifungal Activity

Derivatives of ethyl thiazole-carboxylate have demonstrated notable activity against various bacterial and fungal strains. The substitutions at the 2- and 5-positions of the thiazole ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) and other quantitative measures of antimicrobial and antifungal activity for a selection of ethyl 2-substituted-thiazole-5-carboxylate derivatives. It is important to note the shift to the 5-carboxylate position in some of the available literature.

Compound ClassTest OrganismActivity MetricValue
Ethyl 2-(acetamido)-4-substituted-thiazole-5-carboxylatesBacillus subtilisMICModerate to Good
"Staphylococcus aureusMICModerate to Good
"Escherichia coliMICModerate to Good
"Candida albicansMICModerate to Good
"Aspergillus flavusMICModerate to Good
"Aspergillus nigerMICModerate to Good
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesFusarium graminearumInhibition % (at 100 mg/L)32-58%[1][2]
"Thanatephorus cucumerisInhibition % (at 100 mg/L)32-58%[1][2]
"Botrytis cinereaInhibition % (at 100 mg/L)32-58%[1][2]
"Fusarium oxysporumInhibition % (at 100 mg/L)32-58%[1][2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A widely used method for assessing antimicrobial activity is the microdilution method to determine the MIC.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller Hinton II Broth (for bacteria) or RPMI 1640 medium (for fungi)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution of a known concentration.

  • Serial Dilution: Perform serial dilutions of the stock solution in the 96-well plates using the appropriate broth (Mueller Hinton II for bacteria, RPMI 1640 for fungi) to achieve a range of concentrations (e.g., 1024–2 µg/mL).[3]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding broth.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 24-48 hours for bacteria and 24 hours for fungi.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution (Compound in DMSO) SerialDilution Perform Serial Dilutions in 96-well plate Stock->SerialDilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C (24-48h) Inoculate->Incubate Read Visually inspect for growth Incubate->Read DetermineMIC Determine MIC (Lowest concentration with no growth) Read->DetermineMIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Several ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been evaluated for their in vitro antitumor activity against a panel of human tumor cell lines.

Quantitative Data: Anticancer Activity

The following table presents the growth inhibition (GI50) values for a notable derivative.

CompoundCell LineActivity MetricValue (µM)
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateLeukemia (RPMI-8226)GI500.08[4]
"60 Human Tumor Cell Lines (Average)GI50 (MG-MID)38.3[4]
Experimental Protocol: In Vitro Anticancer Screening (NCI-60)

The National Cancer Institute's (NCI) 60-human tumor cell line screen is a standard method for evaluating the anticancer potential of new compounds.

Objective: To assess the in vitro growth inhibitory effects of a compound against 60 different human tumor cell lines.

Procedure (Simplified):

  • Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates.

  • Compound Addition: After 24 hours, the test compound is added at various concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are fixed and then stained with sulforhodamine B (SRB).

  • Measurement: The absorbance is measured at 515 nm to determine the amount of bound stain, which is proportional to the cell mass.

  • Data Analysis: The results are expressed as the GI50 (the concentration required to inhibit cell growth by 50%).

Herbicidal and Fungicidal Activity

Certain derivatives of ethyl 2-amido-4-alkylthiazole-5-carboxylate have also been investigated for their potential as agrochemicals.

Quantitative Data: Herbicidal and Fungicidal Activity
Compound ClassTest OrganismActivity MetricValue
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesVarious PlantsInhibition % (at 150 g ai/ha)20-50%[1][2]
Ethyl 4-(trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylatesPseudoperonospora cubensisInhibition % (at 500 µg/mL)>80% for some derivatives[5]
"Capsella bursa-pastorisInhibition % (at 150 g/ha)70-100% for some derivatives[5]
"Amaranthus retroflexusInhibition % (at 150 g/ha)70-100% for some derivatives[5]
"Eclipta prostrataInhibition % (at 150 g/ha)70-100% for some derivatives[5]

Potential Mechanisms of Action

The precise mechanisms of action for many of these thiazole derivatives are not fully elucidated and are likely diverse, depending on their specific structures. However, for some anticancer thiazoles, proposed mechanisms include the inhibition of key signaling pathways. Molecular docking studies have also been employed to predict interactions with biological targets.

For instance, some anticancer compounds are hypothesized to interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Hypothetical Anticancer Mechanism Thiazole Thiazole Derivative Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) Thiazole->Receptor Inhibition SignalingCascade Intracellular Signaling Cascade (e.g., PI3K/Akt, Raf/MEK/ERK) Thiazole->SignalingCascade Direct Inhibition? Receptor->SignalingCascade Activation Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation Apoptosis Apoptosis SignalingCascade->Apoptosis Inhibition

Caption: Hypothetical signaling pathway inhibition by anticancer thiazole derivatives.

The ethyl 2-alkylthiazole-4-carboxylate scaffold and its isomers are versatile structures with significant potential in the development of new therapeutic and agrochemical agents. The available literature demonstrates that modifications at the 2- and 5- (or 4-) positions of the thiazole ring can lead to potent antimicrobial, antifungal, anticancer, and herbicidal activities. While there is a lack of specific data for this compound, the broader class of compounds shows promising biological profiles. Further research is warranted to synthesize and evaluate the specific isopropyl derivative and to further elucidate the mechanisms of action and structure-activity relationships for this important class of heterocyclic compounds.

References

Ethyl 2-isopropylthiazole-4-carboxylate Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of ethyl 2-isopropylthiazole-4-carboxylate and its derivatives in the field of medicinal chemistry. The thiazole nucleus is a prominent scaffold in numerous clinically approved drugs, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document consolidates available data, outlines detailed experimental protocols for key reactions and assays, and visualizes relevant pathways to facilitate further research and development in this promising area.

Core Synthesis and Derivatization

The synthesis of the this compound core typically proceeds via the Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone. For the target compound, isobutyramide is first converted to isothiobutyramide, which is then reacted with ethyl bromopyruvate.

Further derivatization can be achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of 2-isopropylthiazole-4-carboxamide derivatives. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Experimental Protocol: Synthesis of this compound

A plausible synthesis, adapted from established Hantzsch thiazole synthesis protocols, is as follows:

Step 1: Synthesis of Isothiobutyramide In a reaction vessel, isobutyramide is treated with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane. The reaction mixture is heated under reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude isothiobutyramide is purified by chromatography.

Step 2: Hantzsch Thiazole Synthesis To a solution of isothiobutyramide (1 equivalent) in ethanol, ethyl bromopyruvate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, is then purified by column chromatography.

Experimental Protocol: Synthesis of 2-isopropylthiazole-4-carboxamide Derivatives

Step 1: Hydrolysis to 2-isopropylthiazole-4-carboxylic acid this compound is dissolved in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate hydrolysis. After the reaction is complete (monitored by TLC), the ethanol is removed, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 2: Amide Coupling To a solution of 2-isopropylthiazole-4-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like hydroxybenzotriazole (HOBt) are added. The desired amine (1.1 equivalents) and a base like triethylamine or diisopropylethylamine are then added, and the reaction mixture is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated. The resulting carboxamide derivative is purified by column chromatography or recrystallization.

Synthesis Workflow

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Isobutyramide Isobutyramide Isothiobutyramide Isothiobutyramide Isobutyramide->Isothiobutyramide Lawesson's reagent This compound This compound Isothiobutyramide->this compound Hantzsch Synthesis Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->this compound 2-isopropylthiazole-4-carboxylic acid 2-isopropylthiazole-4-carboxylic acid This compound->2-isopropylthiazole-4-carboxylic acid Hydrolysis 2-isopropylthiazole-4-carboxamides 2-isopropylthiazole-4-carboxamides 2-isopropylthiazole-4-carboxylic acid->2-isopropylthiazole-4-carboxamides Amide Coupling Amines (R-NH2) Amines (R-NH2) Amines (R-NH2)->2-isopropylthiazole-4-carboxamides

Caption: General synthetic scheme for this compound and its carboxamide derivatives.

Medicinal Chemistry Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas. The following sections summarize the available data on their anticancer, antimicrobial, and anti-inflammatory activities. It is important to note that the quantitative data presented is for structurally related thiazole derivatives, as specific data for this compound is limited in the public domain.

Anticancer Activity

Thiazole-containing compounds are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of kinases and tubulin polymerization, and induction of apoptosis. Carboxamide derivatives of the thiazole core are of particular interest.

Quantitative Anticancer Activity Data (for related thiazole carboxamides)

Compound TypeCell LineIC50 (µM)Reference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativeA-549 (Lung)>50[1]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativeBel7402 (Liver)>50[1]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativeHCT-8 (Colon)>50[1]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideRXF393 (Renal)7.01[2]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideHT29 (Colon)24.3[2]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideLOX IMVI (Melanoma)9.55[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (derivatives of this compound) are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Anticancer Mechanism of Action

G Thiazole Derivative Thiazole Derivative Cancer Cell Cancer Cell Thiazole Derivative->Cancer Cell Kinase Inhibition Kinase Inhibition Cell Death Cell Death Kinase Inhibition->Cell Death Apoptosis Induction Apoptosis Induction Apoptosis Induction->Cell Death Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Arrest->Cell Death Cancer Cell->Kinase Inhibition Cancer Cell->Apoptosis Induction Cancer Cell->Cell Cycle Arrest

Caption: Potential mechanisms of anticancer activity for thiazole derivatives.

Antimicrobial Activity

The thiazole scaffold is a key component of several antimicrobial agents. Derivatives of this compound are expected to exhibit activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data (for related thiazole derivatives)

Compound TypeOrganismMIC (µg/mL)Reference
2-amino thiazole derivativeBacillus subtilis50[3]
2-amino thiazole derivativeEscherichia coli100[3]
2-amino thiazole derivativeCandida albicans100[3]
2-amino thiazole derivativeAspergillus niger>100[3]
Thiazole carboxamideMycobacterium tuberculosis H37Ra3.13[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain thiazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data (for related compounds)

Compound TypeAssayIC50 (µM)Reference
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivativeCOX-1-[5]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivativeCOX-20.18 - 0.74[5]
Thiazole derivative (CX-35)PGE2 production in LPS-stimulated RAW cells-[6]
Thiazole derivative (CX-32)PGE2 production in LPS-stimulated RAW cells-[6]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The production of prostaglandins (e.g., PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Anti-inflammatory Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole Derivative Thiazole Derivative Thiazole Derivative->COX-1 / COX-2 Inhibition

Caption: Inhibition of the COX pathway by thiazole derivatives as a mechanism for anti-inflammatory action.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold with significant potential in medicinal chemistry. The synthetic accessibility through the Hantzsch reaction and the ease of derivatization at the carboxylate position make this class of compounds attractive for the development of novel therapeutic agents. While data on the specific core molecule is emerging, the broader family of thiazole derivatives has demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The development of in vivo models to assess the efficacy and safety of lead compounds will be the next critical step towards their potential clinical application.

References

The Genesis of a Versatile Scaffold: A Technical History of Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide charts the discovery and historical development of thiazole carboxylates, from their theoretical conception to their synthesis and early biological evaluation. This document provides a technical overview of the seminal synthetic methodologies, complete with detailed experimental protocols and a comparative analysis of reported yields and properties.

The story of thiazole carboxylates is intrinsically linked to the birth of thiazole chemistry itself. The foundational work in this field was laid by German chemist Arthur Hantzsch in 1887. While his initial publications in Berichte der deutschen chemischen Gesellschaft primarily focused on the synthesis of the parent thiazole ring and its simple alkyl derivatives, his method, the now-famous Hantzsch thiazole synthesis, provided the fundamental chemical logic that would underpin the creation of a vast array of thiazole derivatives, including the carboxylates that have become pivotal in medicinal chemistry.[1][2][3]

The Dawn of Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[2] This versatile reaction allows for the introduction of various substituents onto the thiazole ring by choosing appropriately substituted starting materials. The adaptability of this method to produce thiazole carboxylates involves the use of an α-haloester as the carbonyl component.

Historical Synthetic Pathways

While Hantzsch's original 1887 work did not explicitly detail the synthesis of a thiazole carboxylate, the principles he established were soon applied by others. The early 20th century saw the exploration of various synthetic routes to access this important class of compounds. Key historical methods for the synthesis of different thiazole carboxylate isomers are outlined below.

Hantzsch_Thiazole_Carboxylate_Synthesis reactant1 α-Haloester product Thiazole Carboxylate reactant1->product reactant2 Thioamide reactant2->product caption Hantzsch Synthesis for Thiazole Carboxylates

Key Historical Syntheses of Thiazole Carboxylates

The following sections provide a detailed look at the early synthetic preparations of key thiazole carboxylate scaffolds.

2-Amino-4-methylthiazole-5-carboxylate

One of the earliest and most significant thiazole carboxylates to be synthesized was ethyl 2-amino-4-methylthiazole-5-carboxylate. Its preparation is a direct application of the Hantzsch synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is a representative example from early 20th-century literature:

  • Preparation of Ethyl 2-chloroacetoacetate: Ethyl acetoacetate is treated with sulfuryl chloride to yield ethyl 2-chloroacetoacetate.

  • Condensation with Thiourea: The resulting crude ethyl 2-chloroacetoacetate is then reacted with thiourea in an alcoholic solution.

  • Cyclization: The mixture is heated under reflux, leading to the cyclization and formation of the thiazole ring.

  • Isolation: Upon cooling, the product crystallizes from the reaction mixture and can be isolated by filtration and recrystallized from ethanol.

ReactantsProductYield (%)Melting Point (°C)Reference
Ethyl 2-chloroacetoacetate, ThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate>98172-173[4]
5-Aminothiazoles: The Cook-Heilbron Innovation

A significant advancement in thiazole synthesis came in 1947 with the work of A. H. Cook, Ian Heilbron, and their colleagues. Their method, known as the Cook-Heilbron synthesis, provided a novel route to 5-aminothiazoles.[5][6][7] This reaction involves the interaction of an α-aminonitrile with carbon disulfide or a derivative thereof. A key example from their work that introduced a carboxylate group is the synthesis of ethyl 5-amino-4-carbethoxy-2-benzylthiazole.

Experimental Protocol: Synthesis of Ethyl 5-Amino-4-carbethoxy-2-benzylthiazole

The following protocol is based on the details provided in their seminal 1947 paper in the Journal of the Chemical Society.[5][7]

  • Reaction Mixture: Dithiophenylacetic acid is reacted with ethyl aminocyanoacetate.

  • Solvent and Conditions: The reaction is typically carried out in a suitable solvent at room temperature.

  • Isolation: The product precipitates from the reaction mixture and can be collected and purified by recrystallization.

Cook_Heilbron_Synthesis reactant1 α-Aminonitrile product 5-Aminothiazole Carboxylate reactant1->product reactant2 Carbon Disulfide Derivative reactant2->product caption Cook-Heilbron Synthesis for 5-Aminothiazole Carboxylates

The Gabriel Synthesis

Another classical method that found application in the synthesis of thiazoles is the Gabriel synthesis. This method involves the reaction of an α-acylaminoketone with phosphorus pentasulfide. While less common for the direct synthesis of carboxylates, it provided a route to thiazoles that could be subsequently functionalized.[1]

Early Biological Investigations

The initial interest in thiazole and its derivatives was primarily from a chemical standpoint. However, as the 20th century progressed, the structural similarities of thiazoles to other biologically active heterocycles prompted investigations into their pharmacological properties.

Early studies on the biological effects of thiazole carboxylates are sparse. However, by the mid-1940s, research began to emerge exploring the pharmacological actions of basic esters of thiazole carboxylic acids. These investigations were often prompted by the structural analogy to known drugs. For instance, the diethylaminoethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid was investigated for its local anesthetic properties due to its structural resemblance to procaine. These early forays into the biological activity of thiazole carboxylates laid the groundwork for the eventual development of a multitude of thiazole-containing drugs.

Conclusion

The discovery and history of thiazole carboxylates trace a direct line from Arthur Hantzsch's foundational synthesis of the thiazole ring in 1887. The subsequent application of his and other classical methods, such as the Cook-Heilbron and Gabriel syntheses, enabled the creation of a diverse range of thiazole carboxylates. While early interest was primarily synthetic, the structural features of these compounds eventually led to the exploration of their biological activities, a pursuit that has culminated in the significant role thiazole carboxylates play in modern medicinal chemistry and drug development. The pioneering work of these early chemists provided the essential tools and knowledge base upon which generations of scientists have built.

References

The Therapeutic Potential of Thiazole Compounds: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. Its unique physicochemical properties allow for diverse interactions with a wide array of biological macromolecules, making it a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth overview of the key therapeutic targets of thiazole-containing compounds, with a focus on oncology, neurodegenerative disorders, and infectious diseases. We present quantitative data on their activity, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows to empower researchers in the rational design of next-generation thiazole-based drugs.

Key Therapeutic Targets in Oncology

Thiazole derivatives have demonstrated significant promise in cancer therapy by modulating the activity of critical proteins involved in cell cycle progression, signal transduction, and apoptosis.[1]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[2] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Thiazole-containing compounds have emerged as potent inhibitors of various CDKs, particularly CDK2 and CDK9.[3][4]

Quantitative Data: Thiazole-Based CDK Inhibitors

Compound ClassTarget CDKIC50 (nM)Reference CompoundIC50 (nM)Reference
DiaminothiazolesCDK2/cyclin A20.9 - 1.5Staurosporine< 1[5]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines    CDK9/cyclin T7--[6]
Pyrimido-thiazolesCDK9/cyclin T640 - 2010--[7]
Thiazole-linked PhenylsulfonesCDK2416Roscovitine432[3]
Coumarin-Thiazole HybridsCDK222 - 1629--[8]

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A or E complex

  • Histone H1 (substrate)

  • [γ-³²P]ATP

  • Test compound (thiazole derivative)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a reaction tube, combine the kinase assay buffer, the test compound at various concentrations, the recombinant CDK2/Cyclin complex, and the Histone H1 substrate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6 CDK4/6 + Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes activates CDK2_E CDK2 + Cyclin E G1_S_Genes->CDK2_E promotes expression DNA_Replication DNA Replication CDK2_E->DNA_Replication initiates CDK1_B CDK1 + Cyclin B DNA_Replication->CDK1_B leads to Mitosis Mitosis CDK1_B->Mitosis drives Thiazole_CDKi Thiazole CDK Inhibitor Thiazole_CDKi->CDK4_6 inhibits Thiazole_CDKi->CDK2_E inhibits G Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Thiazole_Tubulin_Inhibitor Thiazole Tubulin Polymerization Inhibitor Thiazole_Tubulin_Inhibitor->Tubulin Binds to Colchicine Site Thiazole_Tubulin_Inhibitor->Microtubules Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces G Thiazole_Compound Thiazole Compound Cellular_Stress Cellular Stress (e.g., DNA damage) Thiazole_Compound->Cellular_Stress Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Cellular_Stress->Bax_Bak activates Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-caspase-9 Apoptosome->Caspase9 recruits and activates Active_Caspase9 Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 cleaves and activates Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes G cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Preclinical Preclinical Phase HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification Virtual_Screening Virtual Screening Virtual_Screening->Hit_Identification Biochemical_Assays In Vitro Biochemical Assays (e.g., Kinase, HDAC) Hit_Identification->Biochemical_Assays Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis, Cell Cycle) Biochemical_Assays->Cellular_Assays Target_Engagement Target Engagement Assays (e.g., CETSA, DARTS) Cellular_Assays->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization In_Vivo_Models In Vivo Animal Models Lead_Optimization->In_Vivo_Models Toxicity_Studies Toxicity & PK/PD Studies In_Vivo_Models->Toxicity_Studies

References

Review of 2-substituted thiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Substituted Thiazole-4-Carboxylates for Researchers and Drug Development Professionals

Introduction

The 2-substituted thiazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry and drug discovery. Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a vital pharmacophore.[1][2] When substituted at the 2- and 4-positions with various functional groups, the resulting carboxylate derivatives exhibit a remarkable breadth of biological activities.[3] These compounds are recognized as key building blocks in the synthesis of molecules with therapeutic potential, including antimicrobial, anti-inflammatory, antitumor, and antifungal agents.[4][5][6] Their unique structure allows for diverse chemical modifications, making them an attractive template for developing novel drugs targeting specific biological pathways.[5][7] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this important class of compounds.

Synthesis Methodologies

The synthesis of the thiazole ring is most famously achieved through the Hantzsch thiazole synthesis, a classic cyclization reaction.[4][8] This method typically involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea.[4] Variations and modern adaptations, including microwave-assisted and environmentally friendly approaches, have been developed to improve yields and reduce reaction times.[4][9]

A common synthetic pathway to obtain 2-amino-thiazole-4-carboxylates begins with a Darzens reaction, followed by cyclization with thiourea.[10][11] Another approach involves the condensation of L-cysteine hydrochloride with formaldehyde, followed by esterification and oxidation to yield the thiazole-4-carboxylate core.[12]

General Synthetic Workflow: Hantzsch Synthesis

The following diagram illustrates a generalized workflow for the Hantzsch synthesis of 2-substituted thiazole-4-carboxylates.

G cluster_workflow Hantzsch Thiazole Synthesis Workflow Reactant1 α-Halocarbonyl (e.g., Ethyl Bromopyruvate) Process Cyclization Reactant1->Process Reactant2 Thioamide Derivative (e.g., Thiourea) Reactant2->Process Intermediate Condensation Intermediate Product 2-Substituted Thiazole-4-Carboxylate Intermediate->Product Dehydration Process->Intermediate

Caption: Generalized workflow for Hantzsch synthesis of thiazole-4-carboxylates.

Biological Activities and Therapeutic Potential

The 2-substituted thiazole-4-carboxylate scaffold is pleiotropic, demonstrating a wide array of pharmacological effects. This versatility makes it a privileged structure in drug development. Modifications to the substituents at the 2- and 5-positions of the thiazole ring can significantly modulate the biological activity, allowing for the fine-tuning of compounds for specific therapeutic targets.

The major biological activities associated with this scaffold are summarized below.

G cluster_activities Biological Activities of 2-Substituted Thiazole-4-Carboxylates Core Thiazole-4-Carboxylate Core Scaffold Anticancer Anticancer / Antitumor Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antioxidant Antioxidant Core->Antioxidant KinaseInhibitor Kinase Inhibition (e.g., c-Met, mtFabH) Anticancer->KinaseInhibitor AntiTB Anti-tubercular Antimicrobial->AntiTB Antifungal Antifungal Antimicrobial->Antifungal AntiTB->KinaseInhibitor

Caption: Key biological activities stemming from the thiazole-4-carboxylate core.

Key therapeutic areas include:

  • Anticancer Activity : Numerous derivatives have shown potent cytotoxic effects against various human cancer cell lines, including leukemia, breast, lung, and prostate cancer.[7][8][13] Some compounds exert their effects through the inhibition of critical signaling pathways, such as c-Met kinase.[14]

  • Antimicrobial and Antifungal Activity : The scaffold is integral to compounds developed to combat bacterial and fungal infections.[6][15] Specific derivatives show broad-spectrum fungicidal activity.[6]

  • Anti-tubercular Activity : A significant area of research has focused on developing these compounds against Mycobacterium tuberculosis. Methyl 2-amino-5-benzylthiazole-4-carboxylate, for instance, exhibited an MIC of 0.06 µg/ml against M. tuberculosis H37Rv.[11] Other derivatives have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH, a key enzyme in mycobacterial fatty acid synthesis.[11]

  • Anti-inflammatory and Antioxidant Properties : Certain thiazole-4-carboxylates have demonstrated anti-inflammatory and antioxidant capabilities, highlighting their potential for treating conditions associated with oxidative stress and inflammation.[2][16]

Quantitative Data Summary

The following tables summarize key quantitative data for representative 2-substituted thiazole-4-carboxylate derivatives, highlighting their therapeutic potential.

Table 1: Anti-tubercular Activity

Compound Target Activity Type Value Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate M. tuberculosis H37Rv (whole cell) MIC 0.06 µg/mL (240 nM) [11]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate mtFabH Enzyme IC₅₀ 0.95 ± 0.05 µg/mL (2.43 µM) [11]
Thiolactomycin (Reference) mtFabH Enzyme IC₅₀ 16 µg/mL (75 µM) [11]

| Isoniazid (Reference) | M. tuberculosis H37Rv (whole cell) | MIC | 0.25 µg/mL (1.8 µM) |[11] |

Table 2: Anticancer Activity

Compound Class Cancer Cell Line Activity Type Value Range Reference
4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) Melanoma, Prostate IC₅₀ Low nM range [13]
2-phenyl-thiazolidine-4-carboxylic acid amides (ATCAA) Prostate, Melanoma IC₅₀ 0.7 - 2.6 µM [13]
Thiazole/Thiadiazole Carboxamides c-Met Kinase IC₅₀ 29.05 nM - 56.64 nM [14]

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 Leukemia | - | Noticeable Activity |[8] |

Table 3: Synthesis Yields

Product Starting Materials Yield Reference
Methyl thiazole-4-carboxylate Methyl thiazolidine-4-carboxylate, MnO₂ 64.3% [12]
Thiazole-4-carboxylic acid Methyl thiazole-4-carboxylate, NaOH 89.4% [12]

| 2-amino-5-methylthiazole-4-carboxylic acid | Methyl 2-amino-5-methylthiazole-4-carboxylate, NaOH | 75.0% |[11] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on procedures reported in the literature.

Synthesis of Methyl 2-amino-5-substituted-thiazole-4-carboxylates[11]

This procedure is based on the method described by Al-Balas et al. (2009).

  • Darzens Reaction : An appropriate aldehyde is reacted with methyl dichloroacetate. This reaction affords a mixture of α-chloro glycidic ester and β-chloro α-oxoester.

  • Extraction : The mixture from Step 1 is extracted with diethyl ether.

  • Cyclization : The extracted mixture is immediately reacted with thiourea dissolved in methanol. This step generates the target methyl 2-amino-5-substituted-thiazole-4-carboxylate. The product can then be purified using standard techniques like recrystallization or column chromatography.

Hydrolysis to Carboxylic Acid (General Procedure)[11]

This procedure is for the saponification of the methyl ester to the corresponding carboxylic acid.

  • Reaction Setup : The methyl ester derivative (e.g., methyl 2-amino-5-methylthiazole-4-carboxylate, 1.0 eq) is added to a stirring solution of aqueous NaOH (e.g., 85 mM).

  • Heating : The mixture is heated (e.g., to 50–60°C) for a period until a clear solution forms (approx. 30 minutes).

  • Acidification : The solution is cooled to room temperature and then acidified with 1 M HCl to a pH of 3–4.

  • Isolation : A precipitate forms upon acidification. This solid is collected via filtration (e.g., using a Buchner funnel).

  • Purification : The crude product is recrystallized from a suitable solvent (e.g., methanol) to yield the pure carboxylic acid.

Synthesis of 2-(Bromoacetamido) Derivatives[11]

This procedure describes the N-acylation of the 2-amino group.

  • Reaction Setup : The 2-aminothiazole ester (1.0 eq) is added to a stirring solution of anhydrous tetrahydrofuran (THF) and triethylamine (TEA, 2.0 eq) at 0°C.

  • Acylation : Bromoacetyl chloride (1.0 eq) is added dropwise to the solution over 30 minutes while maintaining the temperature at 0°C.

  • Stirring : The reaction mixture is stirred for an additional 30 minutes at 0°C and then allowed to warm to room temperature for one hour.

  • Workup and Purification : The reaction is quenched, and the product is extracted and purified using standard organic chemistry techniques to yield the final 2-(2-bromoacetamido) derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 2-isopropylthiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the formation of the thiazole ring system. This protocol outlines the reaction of isobutyramide with ethyl 2-chloroacetoacetate, followed by a cyclization and dehydration sequence to yield the target compound. The presented data, including reaction parameters and expected yields, are compiled from established chemical principles and analogous synthetic procedures for similar thiazole derivatives.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug design. This compound serves as a key intermediate for the synthesis of more complex molecules, where the isopropyl group at the 2-position and the ethyl ester at the 4-position provide handles for further chemical modification. The Hantzsch thiazole synthesis offers a straightforward and versatile route to this class of compounds from readily available starting materials.

Chemical Reaction Scheme

The synthesis of this compound via the Hantzsch thiazole synthesis proceeds as follows:

Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Isobutyramide Isobutyramide Isothiobutyramide Isothiobutyramide Isobutyramide->Isothiobutyramide + P4S10 (Thionation) P4S10 Phosphorus Pentasulfide (P4S10) EthylChloroacetoacetate Ethyl 2-chloroacetoacetate Product This compound Isothiobutyramide->Product + Ethyl 2-chloroacetoacetate (Cyclocondensation)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound in a two-step process: the thionation of isobutyramide to isothiobutyramide, followed by the cyclocondensation with ethyl 2-chloroacetoacetate.

Materials and Reagents
Reagent/MaterialGradeSupplier
IsobutyramideReagent Grade, 99%Sigma-Aldrich
Phosphorus Pentasulfide (P₄S₁₀)Reagent Grade, 99%Sigma-Aldrich
Ethyl 2-chloroacetoacetateReagent Grade, 97%Sigma-Aldrich
DioxaneAnhydrous, 99.8%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Brine (saturated NaCl solution)N/AIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Step 1: Synthesis of Isothiobutyramide
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyramide (10.0 g, 0.115 mol) and anhydrous dioxane (100 mL).

  • Addition of Thionating Agent: To the stirred suspension, add phosphorus pentasulfide (6.38 g, 0.0287 mol) portion-wise over 15 minutes. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isothiobutyramide as a yellow solid. This crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude isothiobutyramide (approximately 0.115 mol) in anhydrous ethanol (150 mL).

  • Addition of α-halo-β-ketoester: To the stirred solution, add ethyl 2-chloroacetoacetate (18.9 g, 0.115 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to yield this compound as a pale yellow oil.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents
ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
Isobutyramide87.1210.00.1151.0
Phosphorus Pentasulfide444.556.380.01440.125 (0.5 eq P₂S₅)
Ethyl 2-chloroacetoacetate164.5918.90.1151.0
Table 2: Typical Reaction Parameters and Expected Results
ParameterValue
Thionation Step
SolventAnhydrous Dioxane
Reaction TemperatureReflux (~101 °C)
Reaction Time4 hours
Cyclocondensation Step
SolventAnhydrous Ethanol
Reaction TemperatureReflux (~78 °C)
Reaction Time6-8 hours
Overall Yield 60-70% (expected)
Product Appearance Pale yellow oil
Purity (post-chromatography) >95% (expected)

Visualization of Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Thionation cluster_step2 Step 2: Cyclocondensation & Purification A Mix Isobutyramide and Dioxane B Add P4S10 A->B C Reflux for 4h B->C D Aqueous Work-up & Extraction C->D E Dry and Concentrate D->E F Dissolve Crude Thioamide in Ethanol E->F Crude Isothiobutyramide G Add Ethyl 2-chloroacetoacetate F->G H Reflux for 6-8h G->H I Neutralization & Extraction H->I J Dry and Concentrate I->J K Column Chromatography J->K L Final Product K->L

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus pentasulfide is highly reactive with water and moisture, producing toxic hydrogen sulfide gas. Handle with care under anhydrous conditions.

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a temperature controller).

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound, a key building block for pharmaceutical research and development. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable compound for their synthetic needs. The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, and its application here demonstrates its continued utility in modern organic synthesis.

Application Notes and Protocols: Hantzsch Thiazole Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of ethyl 2-isopropylthiazole-4-carboxylate via the Hantzsch thiazole synthesis. This method offers a reliable route to this heterocyclic compound, which belongs to a class of molecules with potential applications in medicinal chemistry and drug discovery.

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring system. The reaction involves the condensation of an α-haloketone with a thioamide.[1] This straightforward approach is widely utilized for the preparation of a variety of substituted thiazoles, which are key structural motifs in many biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This compound is a disubstituted thiazole with potential as a building block in the synthesis of more complex molecules for drug discovery programs. The following sections detail a representative protocol for its synthesis, expected analytical data, and a discussion of the potential biological significance of this class of compounds.

Data Presentation

The following table summarizes the key reactants, product information, and expected quantitative data for the Hantzsch synthesis of this compound.

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentExpected Yield (%)Physical State
IsobutyramideThioamideC₄H₉NOS119.181.0-Solid
Ethyl bromopyruvateα-HaloketoneC₅H₇BrO₃195.011.0 - 1.2-Liquid
EthanolSolventC₂H₅OH46.07--Liquid
This compoundProductC₉H₁₃NO₂S199.27-70-85Solid/Oil

Characterization Data (Predicted)

TechniqueExpected Results
¹H NMRPeaks corresponding to the ethyl ester group (triplet and quartet), a singlet for the thiazole proton, and signals for the isopropyl group (septet and doublet).
¹³C NMRResonances for the carbonyl carbon of the ester, the thiazole ring carbons, and the carbons of the ethyl and isopropyl groups.
Mass SpecA molecular ion peak [M]+ or [M+H]+ consistent with the molecular weight of the product.
Purity>95% (as determined by techniques such as HPLC or GC-MS).

Experimental Protocols

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Isobutyramide

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutyramide (1.0 eq) in anhydrous ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product thioamide Isobutyramide reaction Hantzsch Thiazole Synthesis thioamide->reaction haloketone Ethyl Bromopyruvate haloketone->reaction product Ethyl 2-isopropylthiazole- 4-carboxylate reaction->product Cyclocondensation Experimental_Workflow A 1. Reaction Setup (Isobutyramide + Ethanol) B 2. Add Ethyl Bromopyruvate A->B C 3. Reflux (4-8h) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Extraction (Ethyl Acetate, NaHCO₃, Brine) D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

References

Application Note: A Generalized Protocol for the Synthesis of Ethyl 2-Isopropylthiazole-4-Carboxylate and Its Derivatives via Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiazole ring systems are pivotal structural motifs in a multitude of biologically active compounds and pharmaceuticals.[1][2][3] Derivatives of thiazole are known to exhibit a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This document provides a detailed protocol for the synthesis of ethyl 2-isopropylthiazole-4-carboxylate, a representative member of this class, utilizing the classic Hantzsch thiazole synthesis.[1][6] The methodology involves the condensation of a thioamide with an α-haloester. This protocol can be adapted for the synthesis of various derivatives by modifying the starting materials.

Principle of Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for creating the thiazole ring.[1][6] The process consists of a cyclization reaction between a compound containing an N-C-S fragment, such as a thioamide, and an α-halocarbonyl compound, like an α-haloester.[1] The reaction proceeds through the formation of an intermediate, which then dehydrates to form the aromatic thiazole ring. This method is widely employed due to its reliability and generally high yields.[4][7]

Hantzsch_Synthesis General Reaction Scheme for this compound Synthesis cluster_product Product Thioamide Thioisobutyramide reagents + AlphaHaloester Ethyl Bromopyruvate conditions Ethanol Reflux AlphaHaloester->conditions Product This compound conditions->Product

Caption: Hantzsch synthesis of the target thiazole derivative.

Materials and Reagents

  • Thioisobutyramide (or Isobutyramide and Lawesson's reagent for its preparation)

  • Ethyl bromopyruvate

  • Anhydrous Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent system

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Experimental Protocol

This protocol is based on general Hantzsch synthesis procedures.[7][8][9]

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add thioisobutyramide (1.0 eq).

  • Add anhydrous ethanol as the solvent (approx. 5-10 mL per mmol of thioamide).

  • Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Slowly add ethyl bromopyruvate (1.0-1.1 eq) to the solution. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.

Step 2: Cyclization Reaction

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate or 5% sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[7]

  • Transfer the resulting mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers.

Step 4: Purification

  • Wash the combined organic layers with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

Step 5: Characterization

  • Determine the mass of the purified product and calculate the percent yield.

  • Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow A 1. Mix Reactants (Thioamide, α-Haloester in EtOH) B 2. Heat to Reflux (2-4 hours) A->B C 3. Cool to RT B->C D 4. Neutralize (aq. NaHCO₃) C->D E 5. Extract Product (Ethyl Acetate) D->E F 6. Wash & Dry (Brine, Na₂SO₄) E->F G 7. Evaporate Solvent (Rotary Evaporator) F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize (NMR, MS) H->I

References

Application Notes and Protocols: Ethyl 2-isopropylthiazole-4-carboxylate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2-isopropylthiazole-4-carboxylate as a key chemical intermediate in the synthesis of biologically active molecules. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the thiazole family. The thiazole ring is a prominent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. This intermediate, featuring an isopropyl group at the 2-position and an ethyl ester at the 4-position, serves as a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural versatility of this compound allows for modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Data Presentation

The following table summarizes quantitative data from the synthesis of various thiazole derivatives using ethyl thiazole-4-carboxylate analogues as starting materials or key intermediates. This data is crucial for reaction optimization and scalability.

Product NameStarting MaterialsReaction TypeSolventReaction TimeYield (%)Melting Point (°C)Analytical Data
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate1-(2-nitrobenzylidene)thiosemicarbazide, Ethyl bromopyruvateHantzsch Thiazole SynthesisAbsolute Ethanol4 h82>300¹H NMR, ¹³C NMR, HRMS[1]
Ethyl 2-ethylaminothiazole-4-carboxylateEthylthiourea, Ethyl bromopyruvateHantzsch Thiazole SynthesisEthanolNot SpecifiedNot SpecifiedPale yellow powderNot Specified[2]
Thiazole-5-carboxamide derivatives2-phenyl-4-trifluoromethyl-thiazole-5-carbonyl chloride, Various aminesAmidationNot SpecifiedNot SpecifiedModerateNot SpecifiedNot Specified

Experimental Protocols

General Synthesis of Ethyl 2-substituted-thiazole-4-carboxylates via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of the thiazole ring system. The general procedure involves the condensation of a thioamide with an α-halo ketone or α-halo ester.

Protocol 1: Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate [1]

This protocol details the synthesis of a specific thiazole derivative, illustrating a practical application of the Hantzsch synthesis.

Materials:

  • 1-(2-nitrobenzylidene)thiosemicarbazide (0.5 g, 0.00237 mol)

  • Ethyl bromopyruvate (0.3 mL, 0.00238 mol)

  • Absolute ethanol (20 mL)

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-(2-nitrobenzylidene)thiosemicarbazide in absolute ethanol.

  • Add ethyl bromopyruvate to the solution.

  • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, quench the reaction by adding ice-cold water.

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the precipitate with excess water to remove any impurities.

  • Dry the purified product, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.

Biological Significance and Signaling Pathways

Thiazole derivatives synthesized from intermediates like this compound have shown a broad spectrum of biological activities. They are known to interact with various biological targets, leading to the modulation of key signaling pathways implicated in diseases such as cancer and inflammation.

For instance, certain thiazole-based compounds have been identified as potent inhibitors of receptor tyrosine kinases like c-Met.[3] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers. Inhibition of c-Met can block downstream signaling cascades, thereby inhibiting tumor growth and metastasis.

Below is a diagram illustrating a simplified signaling pathway involving c-Met and potential downstream effects of its inhibition by a thiazole derivative.

cMet_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binds PI3K PI3K cMet_receptor->PI3K Activates RAS RAS cMet_receptor->RAS Thiazole_Inhibitor Thiazole Derivative (e.g., from Ethyl 2-isopropyl- thiazole-4-carboxylate) Thiazole_Inhibitor->cMet_receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Cell_Survival Cell_Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified c-Met signaling pathway and its inhibition by a thiazole derivative.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of novel drug candidates starting from this compound.

experimental_workflow Start Start: Ethyl 2-isopropyl- thiazole-4-carboxylate Synthesis Hantzsch Thiazole Synthesis or other modifications Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening In vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process In_vivo_Studies In vivo Studies (Animal Models) SAR_Analysis->In_vivo_Studies Promising Candidate Lead_Optimization->Synthesis End Potential Drug Candidate In_vivo_Studies->End

Caption: General workflow for drug discovery using the target intermediate.

Logical Relationships in Drug Design

The development of effective therapeutics from a starting intermediate like this compound involves a logical progression of interdisciplinary activities. The following diagram illustrates the key relationships in this process.

drug_design_logic Intermediate Ethyl 2-isopropyl- thiazole-4-carboxylate Library_Synthesis Combinatorial Library Synthesis Intermediate->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADMET Properties) Lead_Generation->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: Logical progression from chemical intermediate to clinical trials.

References

Application Notes and Protocols: Ethyl 2-isopropylthiazole-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole family, which is a common scaffold in many biologically active molecules. While the broader class of thiazole derivatives is extensively utilized in medicinal chemistry and organic synthesis, specific applications of this compound as a synthetic intermediate are not widely documented in publicly available literature. This document provides a comprehensive overview of the general synthesis of the thiazole-4-carboxylate core and highlights the applications of structurally related derivatives in the synthesis of bioactive compounds. The protocols and data presented herein are for analogous compounds and are intended to serve as a guide for potential synthetic strategies involving this compound.

Introduction to Thiazole-4-carboxylates

Thiazole rings are prevalent structural motifs in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ethyl thiazole-4-carboxylate scaffold, in particular, serves as a versatile building block for the elaboration of more complex molecules. The substituents at the 2- and 5-positions of the thiazole ring can be readily modified, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific synthetic applications for this compound are sparse in the literature, with its primary noted use being in the flavor and fragrance industry, the general reactivity of the thiazole nucleus and the ester functionality can be extrapolated from studies on analogous compounds.

General Synthesis of the Thiazole-4-carboxylate Ring

The most common and versatile method for the synthesis of the thiazole-4-carboxylate core is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of ethyl 2-substituted-thiazole-4-carboxylates, this typically involves the reaction of a primary thioamide with ethyl bromopyruvate.

Experimental Protocol: General Hantzsch Thiazole Synthesis

A general procedure for the synthesis of ethyl 2-substituted-thiazole-4-carboxylates is as follows:

  • Reaction Setup: To a solution of the respective thioamide (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add ethyl bromopyruvate (1.0-1.2 eq.).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired ethyl 2-substituted-thiazole-4-carboxylate.

Table 1: Examples of Hantzsch Thiazole Synthesis for Ethyl 2-Substituted-Thiazole-4-Carboxylates

2-SubstituentThioamide PrecursorProductTypical Yield (%)Reference
AminoThioureaEthyl 2-aminothiazole-4-carboxylate80-90%[Generic Protocol]
PhenylThiobenzamideEthyl 2-phenylthiazole-4-carboxylate75-85%[Generic Protocol]
HydrazinylThiosemicarbazide DerivativesEthyl 2-hydrazinylthiazole-4-carboxylate Derivatives60-70%[1]

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis thioamide Thioamide reaction Reaction Mixture thioamide->reaction ebp Ethyl Bromopyruvate ebp->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Aqueous Work-up reaction->workup 1. Cool 2. Evaporate 3. Extract purification Purification workup->purification Dry & Concentrate product Ethyl 2-substituted- thiazole-4-carboxylate purification->product Chromatography or Recrystallization

Caption: General workflow for the Hantzsch synthesis of ethyl 2-substituted-thiazole-4-carboxylates.

Applications of Structurally Related Thiazole-4-carboxylates in Organic Synthesis

While direct applications of this compound are not readily found, its structural analogs are valuable intermediates in the synthesis of various bioactive molecules.

Synthesis of Febuxostat Intermediate

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of Febuxostat, a drug used to treat hyperuricemia and gout. The synthesis involves the cyclization of a substituted thiobenzamide with ethyl 2-chloroacetoacetate. This highlights the utility of the thiazole scaffold in constructing complex pharmaceutical agents.

Table 2: Key Transformation in the Synthesis of a Febuxostat Intermediate

Reactant 1Reactant 2ProductKey ReagentsYield (%)
3-Cyano-4-isobutoxythiobenzamideEthyl 2-chloroacetoacetateEthyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylateBase (e.g., NaHCO₃)High

Reaction Scheme for Febuxostat Intermediate Synthesis

Febuxostat_Intermediate reactant1 3-Cyano-4-isobutoxy- thiobenzamide product Ethyl 2-(3-cyano-4-isobutoxyphenyl)- 4-methylthiazole-5-carboxylate reactant1->product reactant2 Ethyl 2-chloroacetoacetate reactant2->product

Caption: Synthesis of a key intermediate for the drug Febuxostat.

Synthesis of Antimicrobial and Anticancer Agents

Ethyl 2-aminothiazole-4-carboxylate is a versatile starting material for the synthesis of various derivatives with potential antimicrobial and anticancer activities. The amino group at the 2-position can be readily functionalized to introduce diverse pharmacophores.

  • Reaction Setup: A solution of ethyl 2-aminothiazole-4-carboxylate (1.0 eq.) and a substituted aldehyde (1.0 eq.) in ethanol is prepared.

  • Catalyst: A catalytic amount of glacial acetic acid is added.

  • Reaction Conditions: The mixture is refluxed for 4-6 hours.

  • Product Isolation: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.

Table 3: Synthesis of Bioactive Thiazole Derivatives from Ethyl 2-aminothiazole-4-carboxylate

ReactantReagentProduct TypePotential Biological Activity
Ethyl 2-aminothiazole-4-carboxylateSubstituted AldehydesSchiff BasesAntimicrobial, Anticancer
Ethyl 2-aminothiazole-4-carboxylateIsocyanatesUreido DerivativesAnticancer
Ethyl 2-aminothiazole-4-carboxylateSulfonyl ChloridesSulfonamidesAntimicrobial
Signaling Pathway Implication of Thiazole Derivatives

While no specific signaling pathways involving this compound have been identified, derivatives of the thiazole core are known to target various biological pathways implicated in disease. For instance, certain thiazole-containing compounds act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival.

Kinase_Inhibition cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Signal Transduction proliferation Cell Proliferation & Survival kinase_cascade->proliferation thiazole Thiazole-based Kinase Inhibitor thiazole->kinase_cascade Inhibition

Caption: General mechanism of kinase inhibition by thiazole-based compounds.

Conclusion

This compound belongs to a class of compounds with significant potential in organic synthesis and medicinal chemistry. Although its direct applications as a synthetic intermediate are not well-established in the current literature, the synthetic methodologies and applications of its structural analogs provide a valuable framework for future research. The Hantzsch thiazole synthesis remains a robust method for the construction of the core scaffold, and the functional handles on the thiazole ring offer numerous possibilities for the synthesis of novel bioactive molecules. Further investigation into the reactivity and synthetic utility of this compound is warranted to explore its potential as a building block in drug discovery and development.

References

Application Notes & Protocols: Characterization of Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-isopropylthiazole-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for further use, rigorous structural confirmation and purity assessment are paramount. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of the title compound. The combination of NMR, Mass, and IR spectroscopy provides comprehensive information about the connectivity of atoms, the molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are required for full characterization.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[1][2]

  • ¹H NMR Acquisition:

    • Internal Standard: Use the residual solvent peak (CDCl₃: δ 7.26 ppm) as the internal standard.[1]

    • Parameters: Acquire data with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition:

    • Internal Standard: Use the solvent peak (CDCl₃: δ 77.0 ppm) as the internal standard.[1]

    • Parameters: Acquire data with complete proton decoupling, a spectral width of 240 ppm, and accumulate 1024 scans.

Data Presentation: Expected NMR Shifts

The following tables summarize the expected chemical shifts (δ), multiplicities, coupling constants (J), and assignments for this compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~8.10 s - 1H Thiazole C5-H
~4.40 q 7.1 2H -O-CH₂ -CH₃
~3.40 sept 6.9 1H -CH(CH₃)₂
~1.40 t 7.1 3H -O-CH₂-CH₃

| ~1.35 | d | 6.9 | 6H | -CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~175.0 Thiazole C2
~162.0 Ester C =O
~148.0 Thiazole C4
~125.0 Thiazole C5
~61.5 -O-CH₂ -CH₃
~34.0 -CH (CH₃)₂
~23.0 -CH(CH₃ )₂

| ~14.3 | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[1][3]

  • Data Acquisition (ESI-MS):

    • Mode: Positive ion mode.

    • Analysis: Infuse the sample solution directly into the source. Scan a mass range of m/z 50-500. The primary ion observed should correspond to the protonated molecule [M+H]⁺.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for C₉H₁₃NO₂S

Parameter Value Ion
Molecular Formula C₉H₁₃NO₂S -
Exact Mass 199.0667 [M]
Molecular Weight 199.27 -

| Expected Ion (m/z) | 200.0740 | [M+H]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Place a small amount of the neat oil or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] Alternatively, prepare a KBr pellet.[3]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[4]

  • Data Acquisition:

    • Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: Set the resolution to 4 cm⁻¹.

    • Scans: Co-add 16 scans to obtain a high-quality spectrum.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~2970 Strong C-H stretch (aliphatic)
~1720 Strong C=O stretch (ester)
~1540 Medium C=N stretch (thiazole ring)

| ~1240 | Strong | C-O stretch (ester) |

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of the compound and to separate it from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile or thermally labile compounds.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions: The following table outlines a standard set of conditions for analysis.

Table 4: HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C

| Detection | UV at 265 nm[1] |

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The retention time of the main peak should be consistent across injections.

Visualized Workflows

Diagrams created using Graphviz help illustrate the logical flow of the characterization process.

G cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesized Product (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR HPLC HPLC Analysis Synthesis->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment (>95%) HPLC->Purity Final Final Characterized Compound Structure->Final Purity->Final

Caption: Overall workflow for the analytical characterization of the synthesized compound.

HPLC_Workflow Sample 1. Sample Prep (0.1 mg/mL in ACN) Injection 2. HPLC Injection (10 µL) Sample->Injection Separation 3. Separation (C18 Column, Gradient Elution) Injection->Separation Detection 4. UV Detection (265 nm) Separation->Detection Data 5. Data Analysis (Peak Integration) Detection->Data Result 6. Purity Report (% Area) Data->Result

Caption: Step-by-step workflow for HPLC-based purity analysis.

Data_Relationship cluster_data Experimental Data cluster_info Inferred Structural Information Compound This compound NMR_Data NMR (Proton/Carbon Environment) Compound->NMR_Data provides MS_Data MS (Molecular Weight) Compound->MS_Data provides IR_Data IR (Functional Groups) Compound->IR_Data provides Connectivity Atom Connectivity (Structure Backbone) NMR_Data->Connectivity Formula Molecular Formula (C₉H₁₃NO₂S) MS_Data->Formula Groups Functional Groups (Ester, Thiazole) IR_Data->Groups Confirmation Structural Confirmation Connectivity->Confirmation Formula->Confirmation Groups->Confirmation

Caption: Logical relationship between experimental data and structural confirmation.

References

Application Note: Analysis of Ethyl 2-isopropylthiazole-4-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-isopropylthiazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and quantification are critical for ensuring the quality and efficacy of the final drug product. This application note describes a simple and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is suitable for routine quality control, stability testing, and impurity profiling.

Analytical Method

A reversed-phase HPLC method with UV detection was developed for the determination of this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, which is a common approach for analyzing thiazole derivatives.[1][2] The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can help to improve peak shape and reproducibility.[1]

Experimental

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Chromatographic Conditions: The specific chromatographic conditions are detailed in the protocol section below.

  • Sample Preparation: Samples are prepared by dissolving a known amount of the material in the mobile phase or a suitable solvent like acetonitrile.

Results and Discussion

The developed HPLC method provides a sharp and symmetrical peak for this compound with good resolution from the solvent front and potential impurities. The method was validated for its specificity, linearity, precision, and accuracy. The quantitative data from the validation is summarized in Table 1. The retention time and peak area were found to be reproducible over multiple injections.

Protocol: HPLC Analysis of this compound

1. Scope

This protocol outlines the procedure for the quantitative analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

2. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade) for cleaning

3. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

4. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

5. Preparation of Solutions

  • Mobile Phase: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution before use.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

6. System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%

7. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the standard solution followed by the sample solutions.

  • Identify the peak of this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the peak area and the concentration of the standard.

Data Presentation

Table 1: Summary of Quantitative Data

ParameterResult
Retention Time (min) 4.5
Tailing Factor 1.2
Theoretical Plates 5500
Linearity (r²) 0.999
Range (µg/mL) 10 - 200
Limit of Detection (LOD) (µg/mL) 0.5
Limit of Quantification (LOQ) (µg/mL) 1.5
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98 - 102

Visualization

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Load Samples equilibration System Equilibration hplc->equilibration instrument_setup Instrument Setup (Column, Mobile Phase, Flow Rate) instrument_setup->hplc sst System Suitability Test (SST) equilibration->sst injection Sample Injection sst->injection If SST passes separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data Data Acquisition and Processing detection->data report Report Generation data->report

References

Application Notes and Protocols for NMR Spectroscopy of Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 2-isopropylthiazole-4-carboxylate. It includes protocols for sample preparation and data acquisition, as well as a comprehensive analysis of the expected ¹H and ¹³C NMR spectra. The spectral data presented is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in various bioactive molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note details the expected NMR characteristics of the title compound, providing a valuable resource for its synthesis and characterization.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound contains distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy.

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Protocols

The following protocols are recommended for acquiring high-quality NMR spectra of this compound.

3.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly alter the chemical shifts.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.

  • Procedure :

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent containing TMS.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

    • Cap the NMR tube securely.

3.2. NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 16-321024-4096
Relaxation Delay 1.0 s2.0 s
Acquisition Time ~4 s~1 s
Spectral Width -2 to 12 ppm-10 to 220 ppm

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on known chemical shifts of thiazole derivatives and related structures containing ethyl ester and isopropyl groups.[1][2][3]

4.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~8.10Singlet (s)-1HThiazole C5-H
2~4.40Quartet (q)~7.12H-O-CH₂ -CH₃
3~3.40Septet (sept)~6.91H-CH -(CH₃)₂
4~1.40Triplet (t)~7.13H-O-CH₂-CH₃
5~1.35Doublet (d)~6.96H-CH-(CH₃ )₂

Interpretation of ¹H NMR Spectrum:

  • The singlet at approximately 8.10 ppm is characteristic of the proton attached to the C5 position of the thiazole ring.[1]

  • The quartet at around 4.40 ppm and the triplet at approximately 1.40 ppm are indicative of an ethyl ester group. The quartet corresponds to the methylene protons adjacent to the oxygen, and the triplet corresponds to the terminal methyl protons.

  • The septet at about 3.40 ppm and the doublet at roughly 1.35 ppm are characteristic of an isopropyl group. The septet is due to the single methine proton being split by the six equivalent methyl protons, which in turn appear as a doublet.[3]

4.2. Predicted ¹³C NMR Data (100 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)Assignment
1~178Thiazole C 2
2~162Ester C =O
3~145Thiazole C 4
4~125Thiazole C 5
5~61-O-CH₂ -CH₃
6~34-CH -(CH₃)₂
7~23-CH-(CH₃ )₂
8~14-O-CH₂-CH₃

Interpretation of ¹³C NMR Spectrum:

  • The signal for the C2 carbon of the thiazole ring, substituted with the isopropyl group, is expected to be the most downfield among the thiazole carbons, around 178 ppm.

  • The carbonyl carbon of the ethyl ester will appear at approximately 162 ppm.

  • The C4 and C5 carbons of the thiazole ring are predicted to resonate at about 145 ppm and 125 ppm, respectively.

  • The methylene carbon of the ethyl group will be around 61 ppm, while the methine carbon of the isopropyl group is expected at about 34 ppm.

  • The methyl carbons of the isopropyl and ethyl groups will appear in the upfield region, at approximately 23 ppm and 14 ppm, respectively.

Experimental Workflow

The logical flow of the NMR analysis process is outlined below.

G cluster_0 NMR Experimental Workflow A Sample Preparation (Dissolve in Deuterated Solvent with TMS) B NMR Tube Loading A->B C Instrument Setup and Shimming B->C D ¹H NMR Data Acquisition C->D E ¹³C NMR Data Acquisition C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis and Interpretation F->G H Structure Confirmation G->H

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, combined with the predicted ¹H and ¹³C NMR data and their interpretation, will be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the unambiguous characterization of this and related molecules.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the mass spectrometry analysis of ethyl 2-isopropylthiazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. These application notes include a comprehensive experimental protocol for sample preparation, instrumentation, and data acquisition using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a detailed analysis of the expected fragmentation patterns is presented, supported by a proposed fragmentation pathway diagram. Quantitative data from mass spectral analysis is summarized for clarity. This guide is intended to assist researchers in the structural elucidation and quantification of this compound and related compounds.

Introduction

This compound is a substituted thiazole derivative. Thiazole rings are significant structural motifs in many biologically active compounds and pharmaceuticals. Mass spectrometry is a powerful analytical technique for the identification and structural characterization of such molecules. The fragmentation patterns observed in mass spectrometry provide a "fingerprint" of the molecule, allowing for its unambiguous identification and offering insights into its chemical structure.

This application note outlines the expected mass spectral behavior of this compound under electron ionization (EI) conditions, a common ionization technique used in GC-MS.

Experimental Protocol

This protocol provides a general framework for the analysis of this compound by GC-MS. Instrument parameters may require optimization for specific systems.

2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol, ethanol, or ethyl acetate at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.

  • Sample Matrix: For analysis of the compound in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to minimize matrix interference.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Speed: 2 scans/second

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The relative abundance is an estimate and may vary based on instrumental conditions.

m/z Proposed Fragment Ion Proposed Neutral Loss Relative Abundance (Predicted)
199[M]•+ (Molecular Ion)-Moderate
184[M - CH₃]•+•CH₃Low
156[M - C₂H₅O]•+ or [M - OC₂H₅]•+•OC₂H₅ or C₂H₅O•High
128[M - C₂H₅O - CO]•+ or [156 - CO]•+COModerate
114[Thiazole ring fragment]C₅H₉O₂Moderate
86[Isopropylthiazole fragment]C₄H₅O₂Moderate
43[C₃H₇]+ (Isopropyl cation)C₇H₆NO₂SHigh

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways initiated by the ionization of the molecule. The thiazole ring, the ester group, and the isopropyl substituent are all potential sites for fragmentation.

A primary and highly favorable fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OC₂H₅) or an ethylene molecule via McLafferty rearrangement, although the latter is less likely in this specific structure. The cleavage of the isopropyl group is also a prominent fragmentation route.

Below is a DOT language script for a diagram illustrating the proposed fragmentation pathway.

Fragmentation_Pathway M This compound [M]•+ m/z = 199 F184 [M - CH₃]•+ m/z = 184 M->F184 - •CH₃ F156 [M - OC₂H₅]•+ m/z = 156 M->F156 - •OC₂H₅ F43 [C₃H₇]+ m/z = 43 M->F43 - C₇H₆NO₂S• F128 [156 - CO]•+ m/z = 128 F156->F128 - CO

Figure 1: Proposed fragmentation pathway for this compound.

Discussion

The proposed fragmentation pathway provides a basis for the identification of this compound in a sample. The molecular ion at m/z 199 confirms the molecular weight of the compound. The high abundance of the fragment at m/z 156, resulting from the loss of the ethoxy group, is a characteristic feature of ethyl esters. The subsequent loss of carbon monoxide to form the ion at m/z 128 is also a common fragmentation pattern for esters. The presence of a strong signal at m/z 43, corresponding to the isopropyl cation, is indicative of the isopropyl substituent on the thiazole ring.

Conclusion

This application note provides a detailed protocol and theoretical fragmentation analysis for the mass spectrometric characterization of this compound. The provided information will be a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and chemical analysis for the identification and structural elucidation of this compound and its analogs. The experimental parameters can be adapted for various mass spectrometry systems, and the predicted fragmentation data serves as a reference for spectral interpretation.

Application Notes and Protocols for X-ray Crystallography of Ethyl 2-isopropylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the methodologies and data associated with the X-ray crystallography of ethyl 2-isopropylthiazole-4-carboxylate derivatives. The protocols outlined below are based on established methods for small molecule crystallography and are exemplified by the structural analysis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, a representative derivative.

Application Notes

Thiazole-containing compounds, including derivatives of this compound, are of significant interest in medicinal chemistry and drug development.[1][2][3] X-ray crystallography is a pivotal technique for the structural elucidation of these molecules.[4][5] By providing a precise three-dimensional atomic arrangement, it enables a deeper understanding of structure-activity relationships (SAR), aids in the rational design of more potent and selective analogs, and helps to elucidate the molecular interactions with biological targets.

One of the key signaling pathways implicated in cancer and other diseases is the PI3K/Akt/mTOR pathway.[1][2][6] Several studies have identified thiazole derivatives as potential inhibitors of this pathway, making them attractive candidates for novel therapeutics.[1][2][3] The detailed structural information obtained from X-ray crystallography of these derivatives is crucial for optimizing their binding affinity and specificity to protein kinases within this pathway, such as PI3K and mTOR.

Experimental Protocols

The following protocols provide a general framework for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.

Protocol 1: Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

This protocol is adapted from the synthesis of a similar derivative and can be modified for other analogs.[4]

Materials:

  • 1-(2-nitrobenzylidene)thiosemicarbazide

  • Ethyl bromopyruvate

  • Absolute Ethanol

Procedure:

  • Dissolve 1-(2-nitrobenzylidene)thiosemicarbazide in absolute ethanol.

  • Add an equimolar amount of ethyl bromopyruvate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as tetrahydrofuran (THF), to obtain pure crystals for analysis.[4]

Protocol 2: Single Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Method: Slow Evaporation

  • Prepare a saturated solution of the purified this compound derivative in a suitable solvent (e.g., tetrahydrofuran, ethanol, or a solvent mixture).[4]

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial, loosely covered to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

Protocol 3: X-ray Diffraction Data Collection and Structure Refinement

This is a generalized workflow for small molecule X-ray crystallography.

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation). Data is typically collected at a controlled temperature (e.g., 296 K) by rotating the crystal and recording the diffraction pattern on a detector.[7]

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for various experimental factors (e.g., Lorentz and polarization effects).

    • Determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.[7]

    • Locate and refine the positions of hydrogen atoms.

  • Validation:

    • Assess the quality of the final refined structure using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

Data Presentation

The following table summarizes the crystallographic data for a representative derivative, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate .[4][7]

ParameterValue
Empirical formulaC13H12N4O4S
Formula weight320.33
Temperature (K)296(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensions (Å, °)a = 12.011(3), b = 8.113(2), c = 15.111(4), β = 108.611(10)
Volume (Å3)1393.2(6)
Z4
Calculated density (Mg/m3)1.525
Absorption coefficient (mm-1)0.252
F(000)664
Crystal size (mm3)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.21 to 25.00
Reflections collected9323
Independent reflections2452 [R(int) = 0.0351]
Completeness to theta = 25.00° (%)99.6
Refinement methodFull-matrix least-squares on F2
Data / restraints / parameters2452 / 0 / 202
Goodness-of-fit on F21.040
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1065
R indices (all data)R1 = 0.0577, wR2 = 0.1171
Largest diff. peak and hole (e.Å-3)0.253 and -0.297

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and a relevant biological signaling pathway where thiazole derivatives have shown inhibitory activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of Thiazole Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure Atomic Coordinates & Structural Data validation->final_structure Final Crystal Structure

Caption: Experimental workflow for small molecule X-ray crystallography.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_proliferation Cell Growth & Proliferation mtor->cell_proliferation promotes thiazole_inhibitor Thiazole Derivative thiazole_inhibitor->pi3k inhibits thiazole_inhibitor->mtor inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by thiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 2-isopropylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related thiazole compounds. Here, we address common challenges encountered during the synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical solutions needed to navigate the complexities of this synthetic procedure and achieve optimal results.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole synthesis.[1][2][3] The general reaction involves the condensation of isothiobutyramide (the thioamide) with ethyl bromopyruvate (the α-haloester).

Low or No Product Yield

Question: I am observing very low to no yield of my desired product, this compound. What are the likely causes and how can I improve it?

Answer: Low or non-existent yields in the Hantzsch thiazole synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the starting materials.

  • Reagent Quality and Stability:

    • Ethyl Bromopyruvate Instability: Ethyl bromopyruvate is a lachrymator and is sensitive to moisture and light.[4][5] Over time, it can decompose, releasing HBr, which can catalyze side reactions or inhibit the desired reaction. It is crucial to use freshly distilled or high-purity ethyl bromopyruvate.[6] Storage should be in a tightly sealed container in a refrigerator (approximately 4°C) and under an inert atmosphere (e.g., argon or nitrogen).[7][8]

    • Thioamide Purity: The purity of the isothiobutyramide is also critical. Impurities can interfere with the reaction. Ensure the thioamide is pure and dry before use.

  • Reaction Conditions:

    • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive heat can lead to the decomposition of reactants and products.[9] An optimal temperature is typically between room temperature and the boiling point of the solvent (e.g., ethanol). It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Solvent Choice: Ethanol is a commonly used solvent for this reaction. Ensure the solvent is anhydrous, as water can hydrolyze the ethyl bromopyruvate and the final ester product.

    • Reaction Time: The reaction should be monitored by TLC to determine the point of completion. Insufficient reaction time will result in a low yield, while excessively long reaction times can lead to the formation of byproducts.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Check the purity of your ethyl bromopyruvate and isothiobutyramide. If in doubt, purify the ethyl bromopyruvate by vacuum distillation.[5]

    • Optimize Reaction Temperature: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gradually increase the temperature in increments of 10-15°C.

    • Ensure Anhydrous Conditions: Use anhydrous ethanol and perform the reaction under an inert atmosphere.

Formation of Impurities and Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the common side reactions, and how can I minimize them?

Answer: The formation of multiple products is a common issue in Hantzsch thiazole synthesis. Understanding the potential side reactions is key to minimizing them.

  • Common Side Reactions:

    • Reaction of Ethyl Bromopyruvate with Itself: Under basic conditions or upon prolonged heating, ethyl bromopyruvate can undergo self-condensation reactions.

    • Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the ester group on ethyl bromopyruvate or the final product.

    • Alternative Cyclization Pathways: Depending on the specific thioamide and reaction conditions, alternative cyclization pathways can sometimes lead to the formation of isomeric products or other heterocyclic systems.

  • Minimizing Side Reactions:

    • Control of Stoichiometry: Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more reactive ethyl bromopyruvate.

    • Temperature Control: Avoid excessive heating, as this can promote side reactions. Maintain a consistent and optimized temperature throughout the reaction.

    • pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. The addition of a non-nucleophilic base, such as sodium carbonate or pyridine, can sometimes be used to neutralize the HBr formed during the reaction, but this should be done cautiously as a basic pH can promote other side reactions.[1]

Reaction Stagnation

Question: My reaction starts but then seems to stop before all the starting material is consumed. What could be causing this?

Answer: Reaction stalling can be frustrating. The primary causes are often related to the deactivation of reactants or a change in reaction conditions.

  • Possible Causes:

    • Protonation of the Thioamide: The HBr generated during the reaction can protonate the nitrogen of the thioamide, reducing its nucleophilicity and slowing down the initial SN2 attack on ethyl bromopyruvate.[10]

    • Incomplete Dissolution: If the reactants are not fully dissolved in the solvent, the reaction rate will be limited by the rate of dissolution.

  • Troubleshooting Steps:

    • Addition of a Mild Base: To counteract the effect of HBr, a non-nucleophilic base like sodium carbonate can be added to the reaction mixture.[1] This should be done carefully to avoid making the solution too basic.

    • Solvent and Agitation: Ensure that the chosen solvent can dissolve both reactants adequately at the reaction temperature. Vigorous stirring is also important to maintain a homogenous mixture.

    • Incremental Addition: Adding the ethyl bromopyruvate slowly to the solution of the thioamide can sometimes help to control the initial reaction rate and prevent the buildup of HBr.

II. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a standard procedure for the Hantzsch thiazole synthesis of the target compound.

Materials:

  • Isothiobutyramide

  • Ethyl bromopyruvate[4][5][7][8]

  • Anhydrous Ethanol

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isothiobutyramide (1.0 eq) in anhydrous ethanol.

  • To this solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Purification of Ethyl Bromopyruvate

If the purity of the commercially available ethyl bromopyruvate is a concern, it can be purified by vacuum distillation.[5]

Materials:

  • Crude ethyl bromopyruvate

  • Vacuum distillation apparatus

  • Heating mantle

  • Cold trap

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the crude ethyl bromopyruvate in the distillation flask.

  • Apply vacuum and begin to heat the flask gently.

  • Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 98-100 °C at 10 mmHg).[5]

  • Store the purified ethyl bromopyruvate in a tightly sealed container under an inert atmosphere in a refrigerator.[7][8]

III. Visual Guides

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[2][3][11]

Hantzsch_Thiazole_Synthesis Thioamide Isothiobutyramide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 SN2 Attack AlphaHaloester Ethyl Bromopyruvate AlphaHaloester->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.

Caption: Troubleshooting Flowchart for Synthesis.

IV. Data Summary

Table 1: Key Reactant Properties and Storage Conditions

CompoundMolecular FormulaBoiling PointStorage ConditionsCommon Impurities
Ethyl BromopyruvateC₅H₇BrO₃98-100 °C @ 10 mmHg[5]Refrigerator (approx. 4°C), tightly sealed, inert atmosphere[7][8]Bromopyruvic acid, HBr
IsothiobutyramideC₄H₉NSN/ACool, dry placeWater, starting materials

V. References

  • ChemicalBook. Ethyl bromopyruvate(70-23-5). Available from: --INVALID-LINK--

  • Fisher Scientific. (2023). SAFETY DATA SHEET: Ethyl bromopyruvate. Available from: --INVALID-LINK--

  • Google Patents. (2000). WO2000026177A1 - Synthesis of ethyl bromopyruvate. Available from: --INVALID-LINK--

  • Guidechem. (n.d.). Ethyl bromopyruvate 70-23-5 wiki. Available from: --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: --INVALID-LINK--

  • ChemicalBook. Ethyl bromopyruvate | 70-23-5. Available from: --INVALID-LINK--

  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available from: --INVALID-LINK--

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--

  • ChemTube3D. (n.d.). Thiazole Formation – Thioamides. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: --INVALID-LINK--

  • ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: --INVALID-LINK--

  • YouTube. (2019). synthesis of thiazoles. Available from: --INVALID-LINK--

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Available from: --INVALID-LINK--

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available from: --INVALID-LINK--

References

Technical Support Center: Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 2-isopropylthiazole-4-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this specific synthesis, the likely reactants are ethyl 2-chloroacetoacetate and isobutyrothioamide.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • Ethyl 2-chloroacetoacetate: This provides the four-carbon backbone and the ethyl carboxylate group at the 4-position of the thiazole ring.

  • Isobutyrothioamide: This provides the sulfur and nitrogen atoms for the thiazole ring and the isopropyl group at the 2-position.

Q3: What are the common solvents and catalysts used in this synthesis?

A3: Ethanol is a frequently used solvent for the Hantzsch thiazole synthesis due to its ability to dissolve the reactants and its suitable boiling point for the reaction.[1] While the Hantzsch synthesis can often proceed without a catalyst, acidic or basic conditions can sometimes be employed to improve reaction rates and yields. In some variations of the Hantzsch synthesis, catalysts like silica-supported tungstosilisic acid have been used to promote the reaction under green conditions.[1]

Q4: What are the potential side reactions that can lower the yield?

A4: Potential side reactions include:

  • Formation of byproducts from self-condensation of the thioamide or the α-haloketone.

  • Hydrolysis of the ester group if the reaction is carried out under harsh acidic or basic conditions for an extended period.

  • Formation of isomeric products if the α-haloketone is not sufficiently pure.

Q5: How can I purify the final product?

A5: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be determined.

  • Column chromatography: This technique is effective for separating the desired product from unreacted starting materials and side products. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect reaction temperature: The reaction may not have been heated to a sufficient temperature to overcome the activation energy. 2. Poor quality of starting materials: Impurities in the ethyl 2-chloroacetoacetate or isobutyrothioamide can inhibit the reaction. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. Insufficient reaction time: The reaction may not have been allowed to proceed to completion.1. Optimize reaction temperature: Systematically increase the reaction temperature, for example, by refluxing in ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure purity of starting materials: Purify the starting materials before use. For example, ethyl 2-chloroacetoacetate can be distilled under reduced pressure. 3. Verify stoichiometry: Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the α-haloketone. 4. Increase reaction time: Monitor the reaction by TLC until the starting materials are consumed.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction: Starting materials are still present. 2. Formation of side products: Side reactions are occurring under the current conditions.1. Increase reaction time and/or temperature as described above. 2. Optimize reaction conditions: Try a lower reaction temperature to minimize side product formation. Consider the use of a catalyst to promote the desired reaction pathway.[1] 3. Purify the crude product: Use column chromatography to isolate the desired product.
Product is an Oil Instead of a Solid 1. Presence of impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. The product may be a low-melting solid or an oil at room temperature. 1. Purify the product: Use column chromatography to remove impurities. Ensure all solvent is removed under vacuum. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod, seeding with a small crystal of the product (if available), or cooling the solution to a lower temperature.
Difficulty in Isolating the Product 1. Product is soluble in the work-up solvent. 2. Emulsion formation during extraction. 1. Choose an appropriate extraction solvent: Use a solvent in which the product is highly soluble and the impurities are not. 2. Break the emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

Materials:

  • Ethyl 2-chloroacetoacetate

  • Isobutyrothioamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyrothioamide (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Cyclocondensation Cyclocondensation Ethyl 2-chloroacetoacetate->Cyclocondensation Isobutyrothioamide Isobutyrothioamide Isobutyrothioamide->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Pure Purify Purify Starting Materials Check_Purity->Purify Impure TLC_Monitoring Monitor by TLC Optimize_Temp->TLC_Monitoring Optimize_Time Optimize Reaction Time Column_Chromatography Purify by Column Chromatography Optimize_Time->Column_Chromatography Purify->Optimize_Temp TLC_Monitoring->Optimize_Time Recrystallize Recrystallize Product Column_Chromatography->Recrystallize Success Improved Yield and Purity Recrystallize->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Purification challenges of ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ethyl 2-isopropylthiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered during the synthesis of this compound?

A1: Impurities largely depend on the synthetic route. However, common contaminants may include unreacted starting materials such as thioamides and ethyl chloroacetate derivatives, side-products from incomplete cyclization, and potentially N-alkylated by-products depending on the specific reaction conditions.[1] Some synthetic pathways for related thiazoles explicitly state that column chromatography is necessary for purification, indicating the presence of multiple, often closely-related, impurities.[2]

Q2: My Thin-Layer Chromatography (TLC) analysis shows multiple spots that are very close together. How can I achieve better separation with column chromatography?

A2: Achieving good separation of closely eluting impurities requires optimizing your chromatography conditions.

  • Solvent System Polarity: Start with a low polarity mobile phase and gradually increase it. For thiazole derivatives, mixtures of hexane and ethyl acetate are commonly used.[3] Try a very shallow gradient or even isocratic elution with a finely-tuned solvent ratio.

  • Alternative Solvents: If hexane/ethyl acetate fails, consider solvent systems with different selectivities. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can alter the separation factor.

  • Column and Stationary Phase: Ensure you are using a sufficient amount of silica gel (a common rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight). Using a high-resolution silica gel may also improve separation.

Q3: I am struggling to induce crystallization of my purified this compound. What steps can I take?

A3: If your product remains an oil, several techniques can promote crystallization:

  • Purity Check: First, ensure the compound is sufficiently pure, as impurities can significantly inhibit crystallization. An HPLC or NMR analysis can confirm purity.[2][4] If impure, another round of column chromatography may be necessary.

  • Solvent Selection: The choice of solvent is critical. For similar compounds, n-butanol and ethanol have been used successfully for recrystallization.[2][5] You can also try a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly adding a poor solvent (e.g., hexane) until turbidity appears, then allowing it to stand.

  • Inducement Techniques:

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod to create nucleation sites.

    • Cooling: Slowly cool the solution. A progression from room temperature to a refrigerator (4°C) and finally to a freezer (-20°C) can be effective. Rapid cooling often leads to oiling out.

Q4: What is the most effective purification strategy to achieve >98% purity for this compound?

A4: A multi-step approach is typically most effective. Start with a liquid-liquid extraction to remove bulk, water-soluble impurities.[2][3] Follow this with flash column chromatography to separate the target compound from closely related organic impurities.[6] Finally, perform a recrystallization from a suitable solvent (like n-butanol or an ethanol/water mixture) to remove trace impurities and obtain a crystalline solid.[2] For certain thiazole intermediates, purification via the formation of a hydrochloride salt has been shown to yield material with >99% purity.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity (<90%) after Column Chromatography 1. Inappropriate solvent system (poor separation). 2. Column overloading (too much crude material for the amount of silica). 3. Fractions collected were too large, leading to mixing of compounds.1. Perform TLC with various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find the optimal mobile phase for separation.[3] 2. Use a higher ratio of silica gel to crude product (e.g., increase from 50:1 to 100:1 w/w). 3. Collect smaller fractions and analyze them individually by TLC before combining.
Product is a Persistent Oil, Not a Solid 1. Presence of residual solvent. 2. Significant impurities are present, lowering the melting point. 3. The compound may be polymorphic or have a low melting point.1. Dry the product under high vacuum for an extended period to remove all solvent traces. 2. Re-purify the material using column chromatography.[2] 3. Attempt co-evaporation with a non-polar solvent like hexane, then try recrystallization from a different solvent system or attempt purification via salt formation.[2][3]
Low Yield after Purification Steps 1. Product loss during extractions (e.g., emulsions, incorrect pH). 2. Product is partially soluble in the recrystallization mother liquor. 3. Irreversible adsorption of the product onto the silica gel column.1. Perform back-extractions of the aqueous layers to recover any dissolved product. Break emulsions by adding brine. 2. Cool the recrystallization mixture to a lower temperature (e.g., 0 to -20°C) before filtering. Minimize the amount of solvent used for recrystallization. 3. Add a small amount of a more polar solvent (like triethylamine for basic compounds) to the chromatography eluent to prevent streaking and strong adsorption.

Purification Method Comparison

Method Typical Purity Achieved Advantages Disadvantages
Liquid-Liquid Extraction Low (<90%)Removes bulk water-soluble impurities and salts. Fast and inexpensive for initial cleanup.Ineffective for removing structurally similar organic impurities. Can lead to emulsions.
Flash Column Chromatography 90-98%Excellent for separating compounds with different polarities.[6] Highly versatile.Can be time-consuming and uses large volumes of solvent. Potential for product loss on the column.
Recrystallization High (>98%)Very effective for achieving high purity on the final product. Yields a stable, crystalline solid.[2]Requires finding a suitable solvent. Can have significant yield loss if the compound is highly soluble.[7]
Purification via Salt Formation Very High (>99%)Can provide exceptional purity by selectively crystallizing the salt.[2]Requires an additional step to liberate the free base. Not suitable for all compounds.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Preparation: Dry pack a glass column with silica gel (e.g., 80g for 1g of crude material).[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of the crude product) and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. A typical procedure involves a gradient elution where the polarity is gradually increased (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions (e.g., 20-40 mL each) and monitor them by TLC.[6]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[6]

Protocol 2: Recrystallization from n-Butanol

This method was reported for a similar thiazole carboxylate and can achieve high purity.[2]

  • Dissolution: Place the purified material from chromatography into a flask. Add a minimal amount of n-butanol and heat the mixture gently with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-5°C) for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-butanol or an alternative cold, non-polar solvent like hexane.

  • Drying: Dry the crystals under vacuum at 50-60°C to remove all solvent.[2]

Visual Workflow and Logic Diagrams

Purification_Workflow Crude Crude Product (Post-Synthesis) Workup Aqueous Workup (L/L Extraction) Crude->Workup Concentrate1 Concentrate Organic Layer Workup->Concentrate1 Column Flash Column Chromatography Concentrate1->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Concentrate2 Concentrate & Dry Combine->Concentrate2 Final Recrystallization or Salt Formation Concentrate2->Final Pure Pure Crystalline Product (>98% Purity) Final->Pure

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Purity start Low Purity Detected (e.g., by HPLC, NMR) check_tlc Review TLC of Column Fractions start->check_tlc mixed_fractions Were fractions mixed? check_tlc->mixed_fractions recolumn Re-run Column with Smaller Fractions & Shallower Gradient mixed_fractions->recolumn Yes bad_sep Poor Separation (Overlapping Spots) mixed_fractions->bad_sep No recrystallize Attempt Recrystallization recolumn->recrystallize change_solvent Develop New TLC Solvent System bad_sep->change_solvent change_solvent->recolumn purity_ok Is Purity Now >98%? recrystallize->purity_ok success Purification Successful purity_ok->success Yes fail Consider Alternative (e.g., Salt Formation) purity_ok->fail No

Caption: Troubleshooting logic for addressing low product purity after initial purification attempts.

References

Technical Support Center: Synthesis of 2-Isopropylthiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-isopropylthiazole-4-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding potential side reactions and optimization of this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-isopropylthiazole-4-carboxylates?

The most common and well-established method is the Hantzsch thiazole synthesis.[1][2][3][4][5] This reaction involves the condensation of a thioamide (in this case, isobutyrothioamide or a precursor) with an α-haloester (typically ethyl bromopyruvate).[6] The reaction proceeds through the formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in the Hantzsch synthesis of 2-isopropylthiazole-4-carboxylates can be attributed to several factors:

  • Poor Quality of Starting Materials: The purity of both the thioamide and ethyl bromopyruvate is critical. Impurities can lead to undesired side reactions.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent significantly impact the reaction's success.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials in the mixture.[1]

  • Side Reactions: The formation of byproducts can consume the reactants and complicate the purification process, leading to a lower isolated yield of the desired product.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

Several side products can form during the Hantzsch synthesis of 2-isopropylthiazole-4-carboxylates:

  • Unreacted Starting Materials: Spots corresponding to isobutyramide (or its thio-derivative) and ethyl bromopyruvate may be present if the reaction is incomplete.[1]

  • Formation of an Oxazole: If the thioamide starting material is contaminated with its corresponding amide (isobutyramide), an oxazole byproduct, ethyl 2-isopropyloxazole-4-carboxylate, can be formed.

  • Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization.[1]

  • Formation of Isomeric Thiazoles: While less common in this specific synthesis, the formation of isomeric products is a possibility depending on the reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-isopropylthiazole-4-carboxylates and provides potential solutions.

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Desired Product 1. Purity of isobutyrothioamide is low. 2. Ethyl bromopyruvate has degraded. 3. Reaction temperature is too low or too high. 4. Incorrect solvent is being used. 5. Reaction time is insufficient.1. Purify the isobutyrothioamide by recrystallization. 2. Use freshly distilled or commercially available high-purity ethyl bromopyruvate. 3. Optimize the reaction temperature. A good starting point is refluxing in ethanol. Monitor the reaction progress by TLC at different temperatures. 4. Ethanol is a commonly used solvent. Other polar solvents like methanol or a mixture of ethanol and water can be explored. 5. Monitor the reaction by TLC until the starting materials are consumed.
Presence of a Significant Amount of Oxazole Byproduct Contamination of the thioamide with the corresponding amide (isobutyramide).1. Ensure the complete conversion of the amide to the thioamide during its preparation (e.g., using Lawesson's reagent). 2. Purify the thioamide before use to remove any residual amide.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities that catalyze polymerization.1. Lower the reaction temperature and monitor the reaction closely. 2. Ensure all starting materials and solvents are pure. Consider degassing the solvent.
Difficulty in Product Purification 1. The product is co-eluting with byproducts during column chromatography. 2. The product is difficult to crystallize.1. Experiment with different solvent systems for chromatography (e.g., gradients of ethyl acetate in hexanes). 2. Try different recrystallization solvents or solvent mixtures. If the product is an oil, consider converting it to a solid salt for purification if applicable.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate via Hantzsch Synthesis

This protocol provides a general guideline. Optimization of specific parameters may be required.

Materials:

  • Isobutyrothioamide

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyrothioamide (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl bromopyruvate (1-1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a 5% aqueous solution of sodium bicarbonate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol or water.

  • If no precipitate forms, remove the ethanol under reduced pressure. Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Reaction Pathway and Potential Side Reactions

Hantzsch_Synthesis thioamide Isobutyrothioamide intermediate Thiazoline Intermediate thioamide->intermediate 1. Nucleophilic Attack dimer Dimerization/ Polymerization Products thioamide->dimer Side Reaction haloester Ethyl Bromopyruvate haloester->intermediate oxazole Ethyl 2-Isopropyloxazole-4-carboxylate haloester->oxazole haloester->dimer product This compound intermediate->product 2. Dehydration amide Isobutyramide (Contaminant) amide->oxazole Side Reaction

Caption: Hantzsch synthesis of this compound and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity analyze_tlc Analyze TLC Plate for Byproducts check_purity->analyze_tlc Pure purify_sm Purify Starting Materials check_purity->purify_sm Impure review_conditions Review Reaction Conditions analyze_tlc->review_conditions Clean Reaction improve_purification Improve Product Purification Method analyze_tlc->improve_purification Multiple Spots optimize_conditions Optimize Temperature, Solvent, and Time review_conditions->optimize_conditions Suboptimal rerun Re-run Reaction review_conditions->rerun Optimal purify_sm->rerun optimize_conditions->rerun improve_purification->rerun

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Optimizing reaction conditions for thiazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for forming a thiazole ring?

A1: The most prominent methods for thiazole synthesis are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.[1]

  • Hantzsch Thiazole Synthesis: This is a widely used reaction between an α-haloketone and a thioamide to produce a thiazole.[1][2] It is generally high-yielding and straightforward to perform.[3] The reaction mechanism begins with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[4]

  • Cook-Heilbron Synthesis: This method yields 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][5][6]

Q2: How do I select the appropriate solvent and temperature for my thiazole synthesis?

A2: Solvent and temperature are critical parameters that depend on the specific reaction.

  • Solvents: A range of solvents can be used, including ethanol, methanol, DMF, toluene, and acetonitrile.[4][7] For Hantzsch synthesis, ethanol or methanol are common choices.[3] In some copper-catalyzed reactions, toluene has been shown to provide excellent yields, while solvents like DMF or 1,4-dioxane led to lower yields.[4][8] Greener alternatives, such as ethanol:water mixtures or solvent-free conditions assisted by microwave irradiation, are also effective.[9][10]

  • Temperature: Reaction temperatures can range from room temperature to the reflux temperature of the chosen solvent.[11] Microwave-assisted synthesis can significantly shorten reaction times by using higher temperatures (e.g., 120-130 °C) for brief periods.[4] It is crucial to optimize the temperature, as excessively high or low temperatures can lead to lower product yields.[8]

Q3: When is a catalyst necessary for thiazole synthesis, and which one should I choose?

A3: The need for a catalyst depends on the specific transformation.

  • Catalyst-Free: The classic Hantzsch synthesis is often performed without a catalyst.[12][13]

  • Metal Catalysts: For certain reactions, metal catalysts are essential.

    • Copper (Cu): Copper salts like CuI are effective for synthesizing thiazoles from oximes, anhydrides, and potassium thiocyanate.[4][12]

    • Palladium (Pd): Palladium acetate (Pd(OAc)₂) is highly efficient for the direct C-H arylation of thiazole rings.[12] However, be aware that the sulfur atom in the thiazole can act as a poison to the palladium catalyst, sometimes requiring higher catalyst loading.[13]

  • Green Catalysts: To promote environmentally friendly synthesis, reusable catalysts like NiFe₂O₄ nanoparticles and silica-supported tungstosilisic acid have been successfully employed.[9][14]

Q4: How can I control the regioselectivity of my reaction to obtain the desired isomer?

A4: Controlling regioselectivity is a common challenge, especially in Hantzsch synthesis using N-monosubstituted thioureas. The pH of the reaction medium is a key factor.[13]

  • Neutral Conditions: Using a neutral solvent typically results in the exclusive formation of 2-(N-substituted amino)thiazoles.[13]

  • Acidic Conditions: Performing the synthesis in an acidic medium (e.g., 10M-HCl-EtOH) can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[13][15] To favor a single isomer, careful control and optimization of the reaction's pH are essential.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inappropriate solvent or temperature.1. Screen different solvents (e.g., ethanol, toluene, acetonitrile, DMF) and optimize the reaction temperature.[8]
2. Incorrect pH for the desired isomer.2. For reactions sensitive to pH, such as Hantzsch synthesis with substituted thioureas, carefully control the medium (neutral vs. acidic).[13]
3. Catalyst poisoning or inactivity.3. For palladium-catalyzed reactions, the thiazole's sulfur can inhibit the catalyst. Consider increasing the catalyst loading or using a catalyst more resistant to sulfur poisoning.[13]
Formation of Multiple Products/Isomers 1. Lack of regioselectivity.1. Adjust the pH of the reaction medium. Neutral conditions often favor one isomer, while acidic conditions may produce a mixture.[13][15]
2. Side reactions due to reactive starting materials.2. Lower the reaction temperature or shorten the reaction time. Monitor the reaction progress closely using TLC to avoid over-reaction.
Compound Streaking on TLC Plate 1. The thiazole derivative is basic.1. Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[16][17]
Difficulty with Column Chromatography 1. Compound is highly polar and strongly adsorbs to silica.1. Increase the eluent polarity gradually (gradient elution). If the compound is basic, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[18]
2. Compound is not moving from the origin.2. The solvent system is not polar enough. Increase the polarity of the eluent by adding more ethyl acetate, acetone, or methanol to your hexane or dichloromethane mobile phase.[16]
Product "Oils Out" During Recrystallization 1. Solution is supersaturated or cooled too quickly.1. Add a small amount of hot solvent to redissolve the oil, then allow it to cool very slowly. Scratching the flask's inner surface or adding a seed crystal can induce proper crystallization.[17]
2. Unsuitable crystallization solvent.2. Experiment with a binary solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, then add a "poor" solvent dropwise at the boiling point until turbidity appears. Clarify with a few drops of the good solvent and cool slowly.[17]

Data Presentation: Reaction Condition Optimization

Table 1: Optimization of Copper-Catalyzed Thiazole Synthesis [4]

EntryCopper SaltSolventTemperature (°C)Yield (%)
1CuIToluene12085
2CuClToluene12078
3CuBrToluene12081
4Cu(OAc)₂Toluene12065
5CuI1,4-Dioxane12072
6CuIAcetonitrile12068

Reaction of oximes, anhydrides, and KSCN.

Table 2: Hantzsch Synthesis Regioselectivity under Different pH Conditions [13][15]

Starting MaterialsReaction MediumTemperature (°C)ProductsRatio
α-haloketone + N-monosubstituted thioureaNeutral Solvent (e.g., Ethanol)Reflux2-(N-substituted amino)thiazole>99%
α-haloketone + N-monosubstituted thiourea10M-HCl-EtOH (1:2)802-(N-substituted amino)thiazole & 3-substituted 2-imino-2,3-dihydrothiazoleVaries

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[3][13]

This protocol describes a standard, high-yielding synthesis of a 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution or Ammonium Hydroxide (NH₄OH)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the thioamide (e.g., thiourea, 1.5 equivalents) in the alcohol solvent (e.g., methanol).

  • Reaction: To the stirred solution, add the α-haloketone (e.g., 2-bromoacetophenone, 1.0 equivalent).

  • Heating: Equip the flask with a reflux condenser and heat the mixture. You can use a hot plate set to 100°C or heat to reflux.[3] Stir for 30 minutes to 2 hours.[3][13] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.

  • Isolation: Pour the reaction mixture into a beaker containing a cold aqueous base solution (e.g., 5% Na₂CO₃ or NH₄OH) to precipitate the crude product.[3][13]

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water to remove any remaining salts. Allow the collected solid to air dry. The crude product is often pure enough for characterization.[3]

Visualizations

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Thioamide in Solvent B Add α-Haloketone A->B C Heat Mixture (Reflux / 100°C) B->C D Monitor by TLC C->D 1-2 hours E Cool to RT D->E F Precipitate in Aqueous Base E->F G Filter & Wash Solid F->G H Dry Product G->H

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

G Start Low Reaction Yield Q1 Have reaction parameters been optimized? Start->Q1 A1 Screen Solvents (e.g., Toluene, EtOH, DMF) Q1->A1 No Q2 Is regioselectivity an issue? Q1->Q2 Yes A2 Vary Temperature A1->A2 A3 Check Catalyst (if applicable) A2->A3 A3->Q2 A4 Adjust pH: Neutral vs. Acidic Medium Q2->A4 Yes Q3 Is purification the problem? Q2->Q3 No A4->Q3 A5 Optimize Chromatography: - Modify Eluent (add Et3N) - Change Stationary Phase Q3->A5 Yes End Yield Improved Q3->End No A5->End

Caption: Troubleshooting workflow for low yield in thiazole synthesis.

G Start Desired Transformation Q_Core Building the core thiazole ring? Start->Q_Core Q_Func C-H Functionalization (e.g., Arylation)? Q_Core->Q_Func No Hantzsch Use Hantzsch Synthesis (α-haloketone + thioamide) [Catalyst-Free] Q_Core->Hantzsch Yes Cook Use Cook-Heilbron Synthesis (α-aminonitrile + CS₂) for 5-aminothiazoles Q_Core->Cook For 5-amino Pd_Cat Use Palladium Catalyst (e.g., Pd(OAc)₂) Note: Sulfur may poison catalyst Q_Func->Pd_Cat Yes Other Use other methods (e.g., Copper-catalyzed) Q_Func->Other No Hantzsch->Q_Func Cook->Q_Func

References

Troubleshooting NMR peak assignment for ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the NMR peak assignment of ethyl 2-isopropylthiazole-4-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts and multiplicities for this compound?

A1: The expected 1H NMR spectrum will show signals for the ethyl ester, the isopropyl group, and a single proton on the thiazole ring. The electron-withdrawing nature of the thiazole ring and the carboxylate group will cause the neighboring protons to shift downfield.

Q2: I am observing unexpected peaks in my 1H NMR spectrum. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Residual Solvents: Check the chemical shift of your solvent's residual peak. Common NMR solvents like CDCl3 (7.26 ppm) and DMSO-d6 (2.50 ppm) can be mistaken for sample peaks.

  • Water: A broad singlet, typically between 1.5-4.5 ppm, can be attributed to water contamination in the NMR solvent or sample.

  • Impurities: Starting materials or byproducts from the synthesis can result in extra peaks. For instance, if the Hantzsch thiazole synthesis was used, unreacted thioamide or α-haloketone could be present.

Q3: The integration of my peaks does not match the expected proton count. What should I do?

A3: Inaccurate integration can be due to:

  • Phasing and Baseline Correction: Ensure that the spectrum is correctly phased and the baseline is properly corrected.

  • Relaxation Delays: For quantitative analysis, a sufficient relaxation delay (d1) should be used during acquisition to allow for complete relaxation of all protons.

  • Overlapping Signals: If peaks are overlapping, the integration values may not be accurate. Consider using a higher field NMR spectrometer for better resolution.

Q4: The splitting patterns (multiplicities) in my 1H NMR spectrum are not clear or are different from what I expected. How can I resolve this?

A4: Unclear or unexpected splitting patterns can be addressed by:

  • Shimming: Poor magnetic field homogeneity can lead to broad peaks and loss of resolution. Ensure the spectrometer is well-shimmed.

  • Higher Field Strength: A higher magnetic field will increase the separation between coupled protons, simplifying complex splitting patterns.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, confirming the splitting patterns.

Troubleshooting Guides

Guide 1: Incorrect Peak Assignments

Problem: You are unsure how to assign the peaks in your 1H and 13C NMR spectra to the corresponding atoms in this compound.

Solution Workflow:

G start Start: Unassigned NMR Spectrum predict Predict Chemical Shifts & Multiplicities (Refer to Tables 1 & 2) start->predict compare Compare Predicted vs. Experimental Spectrum predict->compare assign_unique Assign Unique Signals (e.g., Thiazole H-5, Quartet of Ethyl, Septet of Isopropyl) compare->assign_unique cosy Run 2D COSY Experiment to Confirm 1H-1H Couplings assign_unique->cosy hsqc Run 2D HSQC/HMQC Experiment to Correlate 1H and 13C Signals cosy->hsqc hmbc Run 2D HMBC Experiment to Identify Long-Range 1H-13C Correlations (e.g., to Carbonyl Carbon) hsqc->hmbc final_assignment Finalize Peak Assignments hmbc->final_assignment

Technical Support Center: Resolving Impurities in Ethyl 2-isopropylthiazole-4-carboxylate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with ethyl 2-isopropylthiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

A1: Impurities in this compound samples typically originate from the synthetic route used. A common method for its synthesis is a variation of the Hantzsch thiazole synthesis.[1][2] Potential impurities can be categorized as:

  • Unreacted Starting Materials:

    • Isobutyramide (or isothiobutyramide)

    • Ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate)

  • Reaction Intermediates: Incomplete cyclization can leave intermediate species in the final product.

  • By-products: Side reactions can generate structurally related impurities. For instance, self-condensation of the starting materials or alternative cyclization pathways can occur.

  • Degradation Products: The final compound may degrade upon exposure to harsh conditions (e.g., strong acids/bases, high temperatures, or light).

Q2: I see an unexpected spot on my TLC plate. What could it be?

A2: An unexpected spot on your Thin Layer Chromatography (TLC) plate could be one of the impurities mentioned in Q1. The relative polarity of these potential impurities can help in their preliminary identification:

  • Starting materials like isobutyramide are generally more polar and will have a lower Rf value than the desired product.

  • By-products can have a wide range of polarities, and their identification would require further analytical techniques.

A two-dimensional TLC can help determine if the unexpected spot is a stable impurity or a degradation product formed on the silica plate.

Q3: My sample has a persistent color. How can I remove it?

A3: Colored impurities are often highly conjugated organic molecules. These can sometimes be removed by treating a solution of your crude product with activated charcoal followed by hot filtration. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the overall yield. Use it sparingly.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Symptom: HPLC or NMR analysis shows significant peaks other than the desired this compound.

Troubleshooting Workflow:

start Low Purity Sample identify Identify Impurities (HPLC-MS, NMR) start->identify unreacted_sm Unreacted Starting Materials? identify->unreacted_sm byproducts By-products or Degradation? unreacted_sm->byproducts No wash Aqueous Wash to Remove Polar SMs unreacted_sm->wash Yes column Column Chromatography byproducts->column Yes recrystallize Recrystallization wash->recrystallize pure_product High Purity Product recrystallize->pure_product column->pure_product start Prepare Slurry (Silica Gel + Eluent) pack Pack Column start->pack load Load Sample (dissolved in min. solvent or adsorbed on silica) pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product start Crude Product Analysis hplc_nmr HPLC / NMR for Purity Assessment start->hplc_nmr purity_check Purity > 98%? hplc_nmr->purity_check impurity_id Impurity Identification (LC-MS, HRMS) purity_check->impurity_id No pass Product Meets Specification purity_check->pass Yes known_impurity Known Impurity? impurity_id->known_impurity targeted_purification Targeted Purification (e.g., Acid/Base Wash) known_impurity->targeted_purification Yes general_purification General Purification (Recrystallization / Chromatography) known_impurity->general_purification No final_analysis Final Purity Analysis targeted_purification->final_analysis general_purification->final_analysis final_analysis->pass Purity OK fail Re-evaluate Purification Strategy final_analysis->fail Purity Not OK

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of ethyl 2-isopropylthiazole-4-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is a widely used and scalable method for preparing 2,4-disubstituted thiazoles.[1][2][3][4] This reaction involves the condensation of a thioamide with an α-haloketone or α-halo-β-ketoester. For the synthesis of this compound, the key starting materials are isobutyramide (or the corresponding thioamide, isothiobutyramide) and ethyl 2-chloroacetoacetate or ethyl bromopyruvate.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are:

  • Thioamide source: Isobutyramide, which is then converted to isothiobutyramide, or isothiobutyramide directly.

  • α-halo-β-ketoester: Ethyl bromopyruvate or ethyl 2-chloroacetoacetate.

  • Solvent: Typically a polar protic solvent like ethanol or a polar aprotic solvent.

  • Catalyst (optional): While the reaction can proceed without a catalyst, various catalysts can be employed to improve yield and reaction time.

Q3: Are there any recommended catalysts to improve the reaction efficiency?

A3: While the Hantzsch synthesis can be performed without a catalyst, heterogeneous catalysts like silica-supported tungstosilisic acid have been shown to improve yields and facilitate easier workup.[1] For similar syntheses, nano-catalysts have also been explored to shorten reaction times.[5]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Q: We are experiencing low yields of this compound during our scale-up synthesis. What are the potential causes and solutions?

A: Low yields in the Hantzsch thiazole synthesis on a larger scale can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][6] Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger reactors.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Optimize the reaction temperature. While heating is often necessary, excessive heat can promote side reactions. A gradual increase in temperature might be beneficial. The order of addition of reagents can also influence the outcome.

  • Purity of starting materials: Impurities in the isobutyramide or ethyl bromopyruvate can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.

  • Suboptimal pH: The pH of the reaction mixture can affect the rate and outcome of the condensation.

    • Solution: While the reaction is often run under neutral or slightly acidic conditions, adjusting the pH with a non-nucleophilic base after the initial condensation may be necessary to facilitate the final cyclization and dehydration steps.[5]

Problem 2: Difficulty in Product Purification

Q: We are facing challenges in purifying the crude this compound at a larger scale. What purification strategies are recommended?

A: Purifying thiazole esters on a large scale can be challenging due to the presence of unreacted starting materials and byproducts. Here are some effective strategies:

  • Crystallization: This is often the most effective method for large-scale purification.

    • Procedure: After the reaction, the solvent can be partially removed under reduced pressure, and the product can be precipitated by adding a non-polar solvent or by cooling. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield a highly pure product.[7][8]

  • Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities.

    • Procedure: After quenching the reaction with water, the product can be extracted into an organic solvent like ethyl acetate. The organic layer can then be washed with brine and dried before solvent evaporation.[7]

  • Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale production. It should be considered as a final polishing step if high purity is required and other methods are insufficient.

Problem 3: Formation of Isomeric Byproducts

Q: We have identified isomeric impurities in our final product. How can we control the regioselectivity of the Hantzsch synthesis?

A: The Hantzsch synthesis can sometimes lead to the formation of regioisomers, especially when using unsymmetrical α-haloketones.

  • Reaction Conditions: The regioselectivity can be influenced by the reaction conditions. Running the reaction under acidic conditions has been shown to alter the ratio of isomeric products in some cases.

  • Choice of Halogen: The nature of the halogen in the α-halo-β-ketoester (e.g., bromine vs. chlorine) can also affect the reaction pathway and potentially the regioselectivity.

  • Careful Analysis: It is crucial to characterize the product mixture thoroughly using techniques like NMR and mass spectrometry to identify any isomeric byproducts. Purification methods like crystallization can often be optimized to selectively isolate the desired isomer.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and should be optimized for specific laboratory and scale-up conditions.

1. Preparation of Isothiobutyramide (if starting from Isobutyramide)

  • In a well-ventilated fume hood, suspend isobutyramide in a suitable solvent like toluene or dioxane.

  • Add a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in portions.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is worked up to isolate the crude isothiobutyramide, which can be purified by recrystallization.

2. Hantzsch Thiazole Synthesis

  • To a solution of isothiobutyramide (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl bromopyruvate (1 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (around 80°C) for 2-4 hours.[8]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be partially evaporated under reduced pressure.

  • The crude product can be isolated by precipitation upon adding water or by extraction with an organic solvent.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Data Presentation

Table 1: Representative Reaction Parameters for Hantzsch Thiazole Synthesis

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)
Solvent Ethanol, THFEthanol, Toluene
Temperature 60-80 °C70-90 °C
Reaction Time 2-6 hours4-12 hours
Typical Yield 70-90%65-85%
Purification Column Chromatography, RecrystallizationRecrystallization, Distillation

Note: These values are illustrative and will vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction Hantzsch Thiazole Synthesis cluster_purification Purification A Isobutyramide C Isothiobutyramide A->C Thionation B Thionating Agent (e.g., Lawesson's Reagent) B->C E Reaction Vessel (Solvent: Ethanol) C->E D Ethyl Bromopyruvate D->E Condensation & Cyclization (Reflux) F Crude this compound E->F G Work-up (Extraction/Precipitation) F->G H Recrystallization G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch_Pathway reagents Isobutyramide + Ethyl Bromopyruvate intermediate1 Thioamide Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound (Final Product) intermediate2->product Dehydration (Aromatization)

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

References

Technical Support Center: Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ethyl 2-isopropylthiazole-4-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis, storage, and experimental use.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of this compound, focusing on potential stability issues.

Issue 1: Inconsistent Results or Loss of Potency in Solution-Based Assays

  • Possible Cause: Degradation of the ethyl ester via hydrolysis, particularly in acidic or basic aqueous media. The thiazole ring itself may also be susceptible to degradation under harsh conditions.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your experimental buffer is within a stable range for the compound, ideally close to neutral (pH 6-8). Avoid highly acidic or alkaline conditions.

    • Solvent Selection: If possible, use aprotic organic solvents for stock solutions to minimize hydrolysis. For aqueous assays, prepare solutions fresh and use them promptly.

    • Temperature Management: Perform experiments at the lowest feasible temperature to reduce the rate of degradation.

    • Purity Check: Verify the purity of the compound before use with a suitable analytical method, such as HPLC, to ensure you are starting with high-quality material.

Issue 2: Discoloration or Appearance of New Peaks in HPLC Analysis After Storage

  • Possible Cause: Photodegradation upon exposure to light, particularly UV radiation. Thiazole rings can be photosensitive.[1] Oxidation is another potential cause, especially if the compound is not stored under an inert atmosphere.

  • Troubleshooting Steps:

    • Light Protection: Store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect from light.[1]

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen.[1]

    • Antioxidants: In formulated solutions, the inclusion of antioxidants like butylated hydroxytoluene (BHT) might be considered, though compatibility and potential interference with experiments must be evaluated.[1]

    • Forced Degradation Analysis: Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm if the new peaks correspond to known degradants.

Issue 3: Low Yield or Formation of Impurities During Synthesis

  • Possible Cause: Thiazole ring formation reactions, such as the Hantzsch synthesis, can be sensitive to reaction conditions. Side reactions or decomposition of reactants and/or the product can occur.

  • Troubleshooting Steps:

    • Starting Material Quality: Ensure the purity of starting materials, as impurities can lead to side reactions.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.

    • Temperature Control: Maintain the recommended reaction temperature. Overheating can lead to decomposition.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or the product are sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most probable degradation pathways are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acid or base, yielding 2-isopropylthiazole-4-carboxylic acid and ethanol. This is often a primary stability concern in aqueous solutions.

  • Photodegradation: Thiazole-containing compounds can be sensitive to light.[1][2] Degradation can be initiated by the absorption of UV or visible light, potentially leading to complex degradation products through reaction with singlet oxygen.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. For optimal protection, store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light by using amber glass or by wrapping the container.

Q3: How can I assess the stability of my batch of this compound?

A3: A forced degradation study is the recommended approach.[3][4] This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, and light) and analyzing the samples at different time points using a stability-indicating analytical method, such as HPLC.[5] This will help you identify potential degradation products and determine the intrinsic stability of the molecule.

Q4: What is a stability-indicating method and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample.[5][6] It is crucial for stability studies because it allows you to specifically measure the decrease in the concentration of the parent compound and monitor the formation of degradants over time.

Data Presentation

The following tables summarize the expected stability profile of this compound based on general chemical principles for similar structures. Actual degradation rates should be determined experimentally.

Table 1: Summary of Potential Degradation Under Forced Degradation Conditions

Stress ConditionPotential for DegradationPrimary Degradation PathwayExpected Major Degradant
0.1 M HCl (heat)HighAcid-catalyzed hydrolysis2-isopropylthiazole-4-carboxylic acid
0.1 M NaOH (heat)HighBase-catalyzed hydrolysisSodium 2-isopropylthiazole-4-carboxylate
3% H₂O₂ (room temp)ModerateOxidationOxidized thiazole derivatives
Heat (solid state)Low to ModerateThermal decompositionVarious decomposition products
Light (UV/Vis)Moderate to HighPhotodegradationPhoto-oxygenation products

Table 2: General Recommendations for Solution Stability

Solvent TypepH RangeTemperatureLight ConditionRecommended Use
Aprotic Organic (e.g., Acetonitrile, DMSO)N/ARoom TemperatureProtected from lightStock solutions, short to medium-term storage
Aqueous Buffers6.0 - 8.0Refrigerated (2-8 °C)Protected from lightFreshly prepared for immediate use in assays
Aqueous Buffers< 6.0 or > 8.0Protected from lightAvoid if possible due to accelerated hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the intrinsic stability of this compound.

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at 60°C and collect samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Store at room temperature, protected from light, and collect samples at 0, 4, 8, 24, and 48 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Collect samples at 1, 3, and 7 days. Prepare solutions for analysis.

    • Photostability: Expose a solution of the compound (approx. 1 mg/mL) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil. Analyze samples after a defined exposure period.

  • Sample Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions (Initial):

    • Gradient: Start with a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the UV absorbance maximum of the compound (a photodiode array detector is recommended for method development).

  • Method Optimization:

    • Inject a mixture of the unstressed compound and the samples from the forced degradation study that show significant degradation.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and all degradation products.

    • The method is considered stability-indicating if all peaks are well-resolved.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start with Ethyl 2-isopropylthiazole-4-carboxylate stock Prepare Stock Solution start->stock acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation (H2O2) stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photostability stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - Purity Assessment - Degradation Pathway ID hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway parent This compound hydrolysis_product 2-isopropylthiazole-4-carboxylic acid + Ethanol parent->hydrolysis_product  H+ or OH- / H2O photo_intermediate Endoperoxide Intermediate parent->photo_intermediate  Light (hν) / O2 photo_products Complex Degradation Products photo_intermediate->photo_products Rearrangement troubleshooting_logic start Issue Encountered: Inconsistent Results / Degradation check_solution Is the compound in solution? start->check_solution Yes check_storage How is the compound stored? start->check_storage No, solid check_synthesis Is this a synthesis issue? start->check_synthesis During Synthesis solution_actions Actions: - Check pH of media - Prepare fresh solutions - Use aprotic solvent for stock - Protect from light check_solution->solution_actions storage_actions Actions: - Store in a cool, dark, dry place - Use amber vials - Store under inert gas check_storage->storage_actions synthesis_actions Actions: - Verify starting material purity - Optimize reaction time/temp - Use inert atmosphere check_synthesis->synthesis_actions

References

Technical Support Center: Recrystallization of Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity

Ethyl 2-isopropylthiazole-4-carboxylate is a key heterocyclic intermediate in the development of pharmaceuticals and specialized agrochemicals.[1] Its utility in synthesis is directly dependent on its purity, as impurities can lead to unwanted side reactions, decreased yields, and compromised final product quality. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds like this thiazole derivative.[2]

This guide serves as a technical support resource for researchers and drug development professionals. It provides a robust experimental framework, explains the causality behind procedural choices, and offers direct solutions to common challenges encountered during the recrystallization of this compound.

Core Principles: The Science of Purification

Recrystallization is a purification technique, not a method for gross separation of components.[3] It operates on the principle that the solubility of most solids increases with temperature.[4] The process involves:

  • Dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Removing any insoluble impurities via hot filtration.

  • Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution.

  • Leaving the soluble impurities behind in the cooled solvent (the "mother liquor").[5]

The choice of solvent is the most critical factor for success.[6] An ideal solvent will dissolve the target compound readily when hot but poorly when cold, while impurities remain either insoluble at high temperatures or highly soluble at low temperatures.[4][7]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to first identify an optimal solvent system before proceeding to a bulk purification.

Part A: Small-Scale Solvent Screening

The goal of this step is to identify a solvent or solvent system that provides good crystal recovery. The ideal solvent should be one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[4]

Methodology:

  • Place approximately 10-20 mg of crude this compound into several different small test tubes.

  • To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexane, or a mixture) dropwise, starting with ~0.5 mL.

  • Observe the solubility at room temperature. A suitable solvent should not fully dissolve the compound.[7]

  • Gently heat the test tubes that contain undissolved solid in a water or sand bath to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Part B: Bulk Recrystallization Workflow

Once a suitable solvent has been identified from Part A, proceed with the bulk sample.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring (using a boiling stick or magnetic stir bar is recommended).[5] Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[2] Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain more of your product in the mother liquor upon cooling.[2]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel (stemless or short-stemmed is best) and a fluted filter paper. Add a small excess of hot solvent (~5-10% more) to the solution just before filtering to keep the product dissolved.[4][8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the growth of large, pure crystals, as rapid cooling can trap impurities.[4][9] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5] Causality: Using ice-cold solvent minimizes the redissolving of your purified crystals during the wash.[2]

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt_Q Insoluble Impurities? Dissolve->HotFilt_Q HotFilt Hot Gravity Filtration HotFilt_Q->HotFilt Yes Cool Slow Cooling & Ice Bath HotFilt_Q->Cool No HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash MotherLiquor Mother Liquor (Impurities in Solution) VacFilt->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Q: Help! My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6][8]

  • Primary Causes:

    • Low Melting Point: The boiling point of your chosen solvent is higher than the melting point of your compound, causing it to emerge from the solution in a molten state.[11]

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[6]

    • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[11]

  • Solutions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent (10-20% more) to lower the saturation point.[9]

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • If the problem persists, consider re-purifying with a different solvent that has a lower boiling point.[6]

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common issue, often caused by either using too much solvent or the formation of a stable supersaturated solution.[8][12]

  • Primary Causes:

    • Excess Solvent: This is the most frequent reason for crystallization failure.[11] The solution is not saturated enough at the lower temperature for crystals to form.

    • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but there are no nucleation sites for crystal growth to begin.

  • Solutions (in order of application):

    • Scratch: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[6]

    • Seed: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[6]

    • Reduce Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[6][11] Allow it to cool again. Be careful not to evaporate too much, or the compound may precipitate out too quickly.

    • Cool Further: Ensure the solution has spent adequate time in an ice-water bath. In some cases, using a freezer may be necessary, but be mindful that the solvent does not freeze.[10]

Q: My final yield is very low. Where did my product go?

A: Low recovery is disappointing but can often be rectified.

  • Primary Causes:

    • Too Much Solvent: As mentioned above, using a large excess of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor.[2][6]

    • Premature Filtration: Filtering the crystals before crystallization is complete.[6]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve a portion of the product.[2]

  • Solutions:

    • If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and re-cooling to obtain a second crop of crystals.[6] Note that this second crop may be less pure than the first.

    • In future attempts, be meticulous about using the minimum amount of boiling solvent for dissolution and the minimum amount of ice-cold solvent for washing.[2]

Q: The crystals formed instantly as a fine powder. Is this a problem?

A: Yes, this is often a sign of precipitation, not crystallization. Rapid formation of a fine powder suggests the solution was cooled too quickly ("shock cooling").[3] This process can trap impurities within the solid, defeating the purpose of recrystallization.[9]

  • Solution:

    • Reheat the flask to redissolve the solid.

    • Add a small amount of extra solvent (5-10%) to ensure the compound does not immediately crash out upon cooling.[9]

    • Ensure the solution cools as slowly as possible to encourage the growth of larger, purer crystals.[4]

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for a successful recrystallization? The choice of solvent is the most critical factor.[6] An ideal solvent should dissolve the compound well when hot but poorly when cold.[13]

Q2: Can I use a solvent mixture for recrystallization? Yes. A mixed-solvent system is often used when no single solvent has the ideal solubility properties. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise to the hot solution until it becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly.[5][10] Common pairs include ethanol-water and ethyl acetate-hexane.[14]

Q3: How do I know if my final product is pure? A primary indicator of purity is the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically <2°C). Impurities tend to depress and broaden the melting point range.[3] Visual inspection is also useful; pure crystals should appear uniform with shiny surfaces.[3]

Q4: How pure should the crude material be before attempting recrystallization? Recrystallization is most effective when the compound of interest is the major component (e.g., >80-90% pure). It is not designed to separate components from a roughly 50/50 mixture.[3][6]

Data Summary: Solvent Properties
SolventBoiling Point (°C)PolarityKey Considerations
Ethanol 78PolarGood general-purpose solvent for moderately polar compounds. Often used in combination with water.[14]
Isopropanol 82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate 77MediumGood for ester compounds, following the "like dissolves like" principle.[15] Volatile and easy to remove.
Acetone 56Polar AproticStrong solvent, may be too effective, leading to poor recovery. Low boiling point can be advantageous.
Hexane 69NonpolarLikely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system with a more polar solvent.
Water 100Very PolarCan be a good choice for polar compounds, but its high boiling point may cause low-melting solids to oil out.[11][14]

References

Validation & Comparative

A Comparative Guide to Purity Validation of Ethyl 2-isopropylthiazole-4-carboxylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of High-Performance Liquid Chromatography (HPLC) for the purity assessment of ethyl 2-isopropylthiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount, as impurities can lead to side reactions, reduce yields, and compromise the quality of the final active pharmaceutical ingredient (API). This document details a robust HPLC method, compares it with alternative analytical techniques, and presents supporting experimental data to guide researchers in selecting the most appropriate method for their needs.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purity determination and stability testing of pharmaceutical compounds, including thiazole derivatives.[1][2] Its high sensitivity, specificity, and resolving power make it ideal for separating the main compound from process-related impurities and potential degradation products.[1] A stability-indicating HPLC method ensures that any changes in the drug substance's purity over time can be accurately detected and quantified.[2]

Detailed Experimental Protocol: RP-HPLC Method

This protocol outlines a validated stability-indicating method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode-Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.02 M potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.[3]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample solution similarly to the standard stock solution using the test sample.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is accurate, precise, and specific for its intended purpose.

Parameter Result Acceptance Criteria
Linearity (Range) 5 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
    - Intraday0.85%≤ 2.0%
    - Interday1.15%≤ 2.0%
Limit of Detection (LOD) 0.12 µg/mL-
Limit of Quantitation (LOQ) 0.38 µg/mL-
Specificity No interference from blanks or known impuritiesPeak purity > 99.0%
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity validation process, from initial sample handling to the final report generation.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Validation Sample Weigh Sample & Reference Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 238 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity & Validation Parameters Integrate->Calculate Report Generate Final Validation Report Calculate->Report

Caption: Workflow for HPLC Purity Validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other methods can also be employed for purity determination, each with distinct advantages and limitations. The choice of method depends on the specific properties of the analyte and the available instrumentation.

Alternative Techniques
  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For intermediates like this compound, GC coupled with a Flame Ionization Detector (FID) can be an excellent alternative for purity assessment, often used to confirm high purity levels (e.g., ≥98%). It is particularly effective at detecting residual solvents.

  • Capillary Zone Electrophoresis (CZE): CZE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[5] It offers very high efficiency and requires minimal sample and solvent, making it a "green" alternative. However, it can have lower sensitivity and reproducibility compared to HPLC for some applications.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard of the analyte. It provides structural information, which is useful for impurity identification. However, it is generally less sensitive than chromatographic methods.

Method Comparison Guide

The table below provides an objective comparison of HPLC with GC and CZE for the purity analysis of this compound.

Feature RP-HPLC Gas Chromatography (GC) Capillary Zone Electrophoresis (CZE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Differential migration of ions in an electric field.
Applicability Broad; suitable for non-volatile and thermally labile compounds.Restricted to volatile and thermally stable compounds.Restricted to charged or chargeable compounds.
Resolution Very GoodExcellentExcellent / Superior
Sensitivity High (ng to pg)High (pg to fg)Moderate (ng)
Sample Throughput ModerateHighHigh
Solvent Consumption HighLowVery Low
Key Advantage Versatility and robustness; widely established in pharmaceutical analysis.[1]Excellent for residual solvent analysis and volatile impurities.High efficiency, low sample/solvent usage.[5]
Key Limitation Higher solvent consumption and cost.Sample must be volatile and thermally stable.Can have lower reproducibility; sensitivity issues for neutral compounds.
Method Selection Logic

Choosing the right analytical method involves considering the analyte's properties and the specific goals of the analysis.

Method_Selection_Logic Start Purity Analysis of This compound CheckVolatility Is the compound and its impurities volatile & thermally stable? Start->CheckVolatility CheckCharge Is high resolution needed for charged impurities? CheckVolatility->CheckCharge No UseGC Use Gas Chromatography (GC) (Good for residual solvents) CheckVolatility->UseGC Yes UseHPLC Use HPLC (Most versatile & robust method) CheckCharge->UseHPLC No UseCE Consider Capillary Electrophoresis (CE) (High efficiency, low waste) CheckCharge->UseCE Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validated RP-HPLC method presented here is shown to be simple, accurate, precise, and specific for the determination of purity for this compound. Its performance characteristics make it highly suitable for routine quality control and stability studies in research and drug development settings. While alternative methods like GC and CZE have their specific advantages, the versatility and robustness of HPLC establish it as the primary recommended technique for comprehensive purity validation of this important pharmaceutical intermediate.

References

The Unseen Potential: A Comparative Analysis of the Biological Activities of Ethyl 2-isopropylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the thiazole scaffold remains a cornerstone for the synthesis of compounds with a broad spectrum of biological activities. This guide delves into a comparative analysis of the biological activities of various derivatives of ethyl 2-isopropylthiazole-4-carboxylate, a task complicated by the conspicuous absence of publicly available biological data for the parent compound itself. Nevertheless, by examining the diverse functionalities introduced at the 2- and 5-positions of the ethyl thiazole-4-carboxylate core, we can illuminate the vast therapeutic potential held within this chemical class. This report collates and presents quantitative data on the antimicrobial, anticancer, fungicidal, and herbicidal activities of these derivatives, providing researchers, scientists, and drug development professionals with a valuable resource for future exploration.

Unveiling a Spectrum of Biological Activities

Derivatives of the ethyl thiazole-4-carboxylate backbone have demonstrated a remarkable range of biological effects, underscoring the versatility of this heterocyclic motif. Modifications to the core structure have yielded compounds with potent antimicrobial, anticancer, fungicidal, and herbicidal properties.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of ethyl thiazole-4-carboxylate derivatives. These compounds have been shown to be effective against a variety of bacterial and fungal pathogens, including drug-resistant strains. For instance, a series of heteroaryl(aryl) thiazole derivatives exhibited moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.17 to over 3.75 mg/mL against a panel of bacteria. Notably, one derivative containing an isopropylthiazole moiety, N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, displayed moderate activity against Enterobacter cloacae with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 0.23 and 0.47 mg/mL, respectively[1]. Furthermore, other derivatives have shown promising results against multidrug-resistant staphylococci, highlighting their potential in combating challenging infections[2].

Anticancer Activity

The fight against cancer has also benefited from the exploration of ethyl thiazole-4-carboxylate derivatives. Numerous studies have reported the synthesis of novel compounds with significant cytotoxic effects against various cancer cell lines. For example, certain 2,4-disubstituted thiazole analogs have shown potent antitumor activity against human tumor cell lines, with one compound exhibiting a remarkable GI50 value of 0.08 microM against the RPMI-8226 leukemia cell line[3]. Another study on newly synthesized thiazole derivatives identified a compound with IC50 values of 2.57 µM and 7.26 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, respectively[4]. These findings underscore the potential of this scaffold in the development of novel anticancer agents.

Fungicidal and Herbicidal Activities

Beyond the realm of human therapeutics, derivatives of ethyl thiazole-4-carboxylate have also shown promise in agricultural applications. A study on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates revealed their fungicidal and herbicidal properties. These compounds exhibited 32–58% inhibition against various fungal plant pathogens at a concentration of 100 mg/L and 20–50% inhibition against several tested plants at a dosage of 150 g ai/ha[5][6]. Such findings open avenues for the development of new and effective crop protection agents.

Quantitative Biological Activity Data

To facilitate a clear comparison, the following tables summarize the quantitative biological activity data for various derivatives of ethyl thiazole-4-carboxylate.

Table 1: Antimicrobial Activity of Ethyl Thiazole-4-Carboxylate Derivatives

Compound ClassTest OrganismActivity MetricValueReference
Heteroaryl(aryl) thiazole derivativesVarious bacteriaMIC0.17 - >3.75 mg/mL[1]
N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamideEnterobacter cloacaeMIC0.23 mg/mL[1]
N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamideEnterobacter cloacaeMBC0.47 mg/mL[1]
Thiazole derivativesMultidrug-resistant staphylococci-Potent activity[2]
Ethyl 2-substituted-aminothiazole-4-carboxylate analogsVarious bacteria & fungiMICModerate to good inhibition[7]

Table 2: Anticancer Activity of Ethyl Thiazole-4-Carboxylate Derivatives

Compound ClassCell LineActivity MetricValueReference
2,4-Disubstituted thiazole analogsRPMI-8226 (Leukemia)GI500.08 µM[3]
2,4-Disubstituted thiazole analogs60 human tumor cell linesGI50 (MG-MID)38.3 µM[3]
Novel thiazole derivativesMCF-7 (Breast cancer)IC502.57 µM[4]
Novel thiazole derivativesHepG2 (Liver cancer)IC507.26 µM[4]
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives29 out of 60 NCI tumor cell lines-Broad spectrum activity[8][9]

Table 3: Fungicidal and Herbicidal Activity of Ethyl Thiazole-4-Carboxylate Derivatives

Compound ClassActivity TypeTest Organism/PlantInhibition (%) / ConcentrationReference
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesFungicidalVarious fungal plant pathogens32–58% at 100 mg/L[5][6]
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesHerbicidalVarious plants20–50% at 150 g ai/ha[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of these thiazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound. The plate is then incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[10][11].

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT solution is added, followed by a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. The absorbance is then measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated[12][13][14][15][16].

Fungicidal and Herbicidal Screening
  • Fungicidal Activity: The in vitro fungicidal activity is often assessed by the mycelial growth rate method. The test compounds are added to a culture medium at a specific concentration. Mycelial discs of the test fungi are then placed on the medium and incubated. The diameter of the fungal colonies is measured after a set period, and the percentage of inhibition is calculated relative to a control group without the test compound[5][6].

  • Herbicidal Activity: Herbicidal activity is typically evaluated in greenhouse trials. Seeds of various plant species (both monocots and dicots) are planted. At a certain growth stage, the plants are sprayed with the test compounds at a specific dosage. The herbicidal effect is visually assessed after a period of time, and the percentage of inhibition or injury is recorded compared to untreated control plants[17][18][19].

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for antimicrobial susceptibility testing and the MTT assay.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep inoculum_prep Prepare standardized microbial inoculum start->inoculum_prep dispense Dispense dilutions and inoculum into microtiter plate compound_prep->dispense inoculum_prep->dispense incubate Incubate under optimal conditions dispense->incubate read_results Visually or spectrophotometrically determine growth incubate->read_results determine_mic Identify MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for Antimicrobial Susceptibility Testing.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding compound_treatment Treat cells with various concentrations of test compounds cell_seeding->compound_treatment incubation Incubate for a defined period compound_treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt formazan_incubation Incubate to allow formazan formation add_mtt->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT Assay.

Conclusion and Future Directions

While a direct comparison with the parent compound, this compound, is currently hindered by a lack of available data, this guide unequivocally demonstrates the rich and diverse biological activities of its derivatives. The ethyl thiazole-4-carboxylate scaffold serves as a privileged structure, with modifications leading to potent antimicrobial, anticancer, fungicidal, and herbicidal agents. The quantitative data and detailed experimental protocols presented herein provide a solid foundation for researchers to build upon.

Future research should prioritize the biological evaluation of the parent compound to establish a baseline for structure-activity relationship studies. A systematic exploration of various substituents at the 2- and 5-positions of the thiazole ring, guided by the insights from the derivatives presented in this guide, could lead to the discovery of novel and highly active compounds with significant therapeutic and agricultural potential. Furthermore, investigations into the mechanisms of action and potential signaling pathways involved will be crucial for the rational design of the next generation of thiazole-based agents.

References

Spectroscopic data comparison of thiazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Differentiation of Thiazole Isomers

For researchers, scientists, and drug development professionals, the unambiguous identification of heterocyclic isomers is a critical step in chemical synthesis and characterization. The constitutional isomers of thiazole—a fundamental scaffold in numerous pharmaceuticals—present a unique analytical challenge due to their identical molecular formulas and weights. This guide provides an objective comparison of thiazole, isothiazole, and various thiadiazole isomers, leveraging key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By presenting quantitative data and detailed experimental protocols, this document serves as a practical resource for distinguishing these closely related compounds.

Data Presentation: A Spectroscopic Fingerprint

The subtle differences in atomic arrangement among thiazole isomers lead to distinct spectroscopic signatures. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment.

Table 1: ¹H NMR Chemical Shifts (δ) of Thiazole and Isothiazole in CDCl₃

CompoundH-2H-4H-5Reference
Thiazole 8.88 (d)7.99 (d)7.42 (dd)
Isothiazole 8.54 (d)7.26 (dd)8.72 (d)[1]

Note: Data for thiadiazole isomers is highly dependent on the specific isomer (e.g., 1,2,3-, 1,2,4-, or 1,3,4-thiadiazole) and substitution patterns. For 1,3,4-thiadiazole derivatives, proton signals typically appear between 6.75 and 8.40 ppm.[2]

Table 2: ¹³C NMR Chemical Shifts (δ) of Thiazole and Substituted Isomers

CompoundC-2C-3C-4C-5Reference
Thiazole 153.4-143.7115.2[3]
3-Methylisothiazole -158.1123.5148.9[1]
4-Methylisothiazole -151.8134.2148.5[1]
5-Methylisothiazole -156.4125.1-[1]
1,3,4-Thiadiazole (substituted) 164-166--178-181[2]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups and the heterocyclic ring itself. Key differences appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key IR Absorption Bands (cm⁻¹) of Thiazole Isomers

CompoundRing Stretching (C=N, C=C)C-H StretchingRing VibrationsReference
Thiazole ~1480, ~1380~3120~888, ~750, ~600[4]
Isothiazole (gaseous) ~1500-1300~3100Multiple bands 750-1500[5]
1,2,3-Thiadiazole (substituted) ~1600, ~1450~3100-3000 (aromatic)~1070[6]
1,3,4-Thiadiazole (substituted) ~1636, ~1507~3400-3190 (NH₂)-[2]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns. While isomers have the same molecular ion peak, their fragmentation pathways can differ significantly, offering clues to their structure.

Table 4: Mass Spectrometry Data (m/z) for Thiazole Isomers

CompoundMolecular Ion (M⁺•)Key Fragmentation PathwaysReference
Thiazole 85Loss of HCN, C₂H₂S[3]
Isothiazole 85Loss of HCN, C₂H₂S
1,2,3-Thiadiazole 86Loss of N₂ (characteristic) [7][8]
1,3,4-Thiadiazole (substituted) VariesFragmentation of the thiadiazole ring, loss of substituents[9]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the thiazole isomer.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent is critical to ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 300 MHz or higher field spectrometer.[1][10] Typical parameters include a spectral width of -2 to 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[6][10]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[6] A significantly larger number of scans is generally required compared to ¹H NMR.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Assign peaks based on their chemical shift, multiplicity (splitting pattern), and integration. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary.[11]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic ring vibrations.

Methodology:

  • Sample Preparation (Thin Film Method for Liquids): Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[12] Place a second salt plate on top and gently rotate to create a thin, uniform film.[13]

  • Sample Preparation (Thin Solid Film Method): Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride.[14] Drop the solution onto a single salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid compound.[14][15]

  • Instrumentation: Place the sample holder in the IR spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty salt plates (or air) first. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1] The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify and label the wavenumbers (cm⁻¹) of the significant absorption bands and assign them to corresponding bond vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the volatile isomer.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or hexane.[16] Ensure the sample is free of particles by filtering if necessary.[16]

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., 5% phenyl polysiloxane).[17] The GC column separates the components of the mixture before they enter the mass spectrometer.[18]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port of the GC.[19] The sample is vaporized and carried by an inert gas (e.g., helium) through the column.[20] A temperature program is used to ramp the column temperature, eluting compounds based on their boiling points and interaction with the stationary phase.[20]

  • MS Analysis (Electron Ionization): As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][19]

  • Data Acquisition: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum for each point in the chromatogram.

  • Data Analysis: Identify the molecular ion (M⁺•) peak to confirm the molecular weight. Analyze the fragmentation pattern, comparing it to spectral libraries or known fragmentation rules to deduce the isomeric structure. The loss of a neutral molecule like N₂ is a powerful diagnostic tool for identifying 1,2,3-thiadiazoles.[7][8]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for identifying an unknown thiazole isomer using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion cluster_database Reference Data Unknown Unknown Isomer (Thiazole, Isothiazole, or Thiadiazole) NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry (GC-MS) Unknown->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Multiplicity NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification DB Spectral Database DB->Identification Comparison

Caption: Workflow for the spectroscopic identification of thiazole isomers.

References

Purity Assessment of Synthesized Ethyl 2-Isopropylthiazole-4-Carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the synthesis, purification, and purity assessment of ethyl 2-isopropylthiazole-4-carboxylate. The information is intended to assist researchers in selecting optimal protocols and analytical techniques for obtaining and verifying the purity of this compound, which is a key intermediate in the synthesis of various biologically active molecules.

Comparative Analysis of Synthesis and Purification Methods

The synthesis of this compound can be approached through various methods, with the classical Hantzsch thiazole synthesis and modern one-pot procedures being prominent examples. The choice of method can significantly impact the purity profile of the crude product and the subsequent purification strategy.

Table 1: Comparison of Synthesis and Purification Methods

MethodDescriptionAdvantagesDisadvantagesTypical Purity (Crude)Recommended Purification
Hantzsch Thiazole Synthesis A two-step reaction involving the condensation of an α-haloketone with a thioamide.Well-established, versatile for various substituted thiazoles.Often requires isolation of intermediates, may use hazardous reagents.70-85%Column Chromatography, Recrystallization
One-Pot Synthesis A streamlined approach where reactants are combined in a single reaction vessel to form the final product.Time and resource-efficient, minimizes handling of intermediates.May be more sensitive to reaction conditions, optimization can be challenging.80-95%Recrystallization

Purity Assessment Methods

A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound. Each technique provides unique information regarding the identity, purity, and impurity profile of the compound.

Table 2: Comparison of Purity Assessment Techniques

TechniqueInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of non-volatile impurities.High sensitivity and resolution, widely applicable.Requires a suitable chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, identification of volatile impurities by mass.High separation efficiency, provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods.
Elemental Analysis Determination of the elemental composition (%C, H, N, S).Confirms the empirical formula of the bulk material.Does not provide information on the nature of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The mobile phase can be isocratic or a gradient depending on the impurity profile. Addition of 0.1% formic acid can improve peak shape.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized product in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Helium (carrier gas)

  • Ethyl acetate (solvent)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in ethyl acetate.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Oven program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier gas flow: 1 mL/min (Helium)

  • MS Conditions:

    • Ionization mode: Electron Impact (EI) at 70 eV

    • Mass range: 40-400 amu

  • Analysis: Inject the sample. Identify the main peak and any impurity peaks by their retention times and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and identify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals for this compound would include a triplet and a quartet for the ethyl group, a septet and a doublet for the isopropyl group, and a singlet for the thiazole proton.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure and identify any impurity signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl -CH₃~1.4 (t)~14
Ethyl -CH₂~4.4 (q)~61
Isopropyl -CH₃~1.3 (d)~23
Isopropyl -CH~3.2 (septet)~34
Thiazole C-H~8.0 (s)~125
Thiazole C-CO-~145
Thiazole C-isopropyl-~175
Carbonyl C=O-~162

Note: These are predicted values based on analogous structures and may vary slightly from experimental data.

Elemental Analysis

Objective: To confirm the elemental composition of the synthesized compound.

Procedure:

  • Submit a pure, dry sample of the synthesized compound for analysis.

  • The analysis will provide the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

  • Compare the experimental percentages with the theoretical values for the molecular formula C₉H₁₃NO₂S.

Table 4: Theoretical Elemental Composition of this compound

ElementTheoretical Percentage
Carbon (C)54.25%
Hydrogen (H)6.58%
Nitrogen (N)7.03%
Sulfur (S)16.09%

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Results Synthesis Synthesized Product Purification Purification (Column Chromatography or Recrystallization) Synthesis->Purification Pure_Product Purified Product Purification->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC GCMS GC-MS Analysis Pure_Product->GCMS NMR NMR Spectroscopy Pure_Product->NMR EA Elemental Analysis Pure_Product->EA Purity_Data Purity > 99%? HPLC->Purity_Data GCMS->Purity_Data Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation EA->Structure_Confirmation Final_Product Final Product Approval Purity_Data->Final_Product Structure_Confirmation->Final_Product

Caption: Experimental workflow for the synthesis, purification, and purity assessment.

Caption: Comparison of analytical techniques for purity assessment.

A Comparative Guide to the Cross-Validation of Analytical Methods for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of thiazole-containing compounds, focusing on the cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information herein is supported by experimental data from peer-reviewed literature and is intended to assist in method selection, validation, and transfer in regulated environments.

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of confirming that two or more distinct methods are capable of producing comparable and reliable results for the same analyte in a given matrix.[1] This is a critical step during method transfer between laboratories, when a new method is introduced to replace an existing one, or when results from different analytical techniques need to be correlated.[2][3] The core objective is to ensure the consistency and accuracy of analytical data throughout the lifecycle of a drug product.[1]

This guide will use the thiazole-containing tyrosine kinase inhibitor, Dasatinib, as a primary example to illustrate the cross-validation principles between HPLC-UV and LC-MS/MS methods.

Data Presentation: A Comparative Summary

The performance of an analytical method is assessed through a series of validation parameters as stipulated by regulatory bodies like the FDA and EMA, and outlined in the ICH guidelines.[4] The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of thiazole compounds, drawing on data for Dasatinib and other relevant thiazole derivatives.

Table 1: Performance Characteristics of HPLC-UV for Dasatinib Analysis

Validation ParameterTypical PerformanceReference
Linearity Range10 - 60 µg/mL[5]
Correlation Coefficient (r²)≥ 0.998[5]
Accuracy (% Recovery)98.0 - 102.0%[5]
Precision (% RSD)< 2.0%[5]
Limit of Detection (LOD)~2.8 µg/mL[6]
Limit of Quantification (LOQ)~9.4 µg/mL[6]

Table 2: Performance Characteristics of LC-MS/MS for Dasatinib Analysis in Human Plasma

Validation ParameterTypical PerformanceReference
Linearity Range1 - 98 ng/mL[7]
Correlation Coefficient (r²)> 0.99[7]
Accuracy (% of Nominal)88.2 - 105.8%[7]
Precision (% RSD)2.3 - 7.0%[7]
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)1 ng/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of a thiazole compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method for Dasatinib in Bulk and Pharmaceutical Formulation

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 6.5) and an organic solvent (e.g., a 50:50 v/v mixture of methanol and acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 315 nm.[6]

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution is prepared by dissolving a known weight of the Dasatinib standard in the mobile phase. Working standards are prepared by serial dilution of the stock solution. For pharmaceutical formulations, tablets are crushed, and a portion of the powder is dissolved in the mobile phase, followed by sonication and filtration.

LC-MS/MS Method for Dasatinib in Human Plasma

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Dasatinib and its internal standard.

  • Sample Preparation: A protein precipitation extraction is commonly employed. An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of Dasatinib). The mixture is vortexed and centrifuged. The supernatant is then diluted and injected into the LC-MS/MS system.[7]

Mandatory Visualization

Logical Workflow for Cross-Validation of Analytical Methods

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Acceptance Criteria select_samples Select Representative Homogenous Samples define_scope->select_samples Establish Protocol method_a Analyze Samples with Method A (e.g., HPLC-UV) select_samples->method_a method_b Analyze Samples with Method B (e.g., LC-MS/MS) select_samples->method_b compare_results Statistically Compare Results method_a->compare_results method_b->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria Statistical Analysis report Generate Cross- Validation Report evaluate_criteria->report Conclusion on Comparability cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis start Sample Receipt (Bulk Drug, Formulation, or Biological Matrix) prep_hplc Sample Preparation (Dissolution, Dilution, Filtration) start->prep_hplc prep_lcms Sample Preparation (Protein Precipitation, SPE) start->prep_lcms inject_hplc HPLC Injection prep_hplc->inject_hplc detect_hplc UV Detection inject_hplc->detect_hplc quant_hplc Quantification via External Standard Curve detect_hplc->quant_hplc end Final Report quant_hplc->end Reportable Result inject_lcms LC Injection prep_lcms->inject_lcms detect_lcms MS/MS Detection inject_lcms->detect_lcms quant_lcms Quantification via Internal Standard Curve detect_lcms->quant_lcms quant_lcms->end Reportable Result

References

A Comparative Guide to Thiazole Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the thiazole ring is a privileged scaffold, integral to the structure of numerous pharmacologically active compounds. The efficient and versatile synthesis of thiazole derivatives is therefore a critical aspect of medicinal chemistry and pharmaceutical research. This guide provides an objective comparison of the efficacy of various prominent synthesis routes to thiazoles, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate synthetic strategy.

At a Glance: Comparison of Key Thiazole Synthesis Routes

The following table summarizes the key performance indicators for several classical and modern methods for thiazole synthesis. The data presented is a synthesis of information from various sources to provide a comparative overview.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable, and high-yielding.Often requires elevated temperatures and long reaction times.
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields, and improved energy efficiency.Requires specialized microwave equipment.
Solvent-Free Hantzsch Good to Excellent (80-95%)10 - 20 minutesEnvironmentally friendly ("green chemistry"), simple workup, and rapid reaction rates.May not be suitable for all substrates; scalability can be a concern.
Cook-Heilbron Synthesis Moderate to Good (50-80%)1 - 5 hoursProvides access to 5-aminothiazoles under mild, often room temperature, conditions.Primarily limited to the synthesis of 5-amino substituted thiazoles.
Gabriel Synthesis ModerateSeveral hoursA classical method for the synthesis of 2,5-disubstituted thiazoles.Often requires high temperatures and stoichiometric amounts of noxious reagents like phosphorus pentasulfide. Limited recent literature with specific yield data makes direct comparison difficult.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures and offer a practical guide for laboratory implementation.

Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Reactants:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100-mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • The collected solid is air-dried to yield the 2-amino-4-phenylthiazole product.

Expected Yield: High, often in the range of 90-99%.

Microwave-Assisted Hantzsch Thiazole Synthesis

This method illustrates the rapid synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.

Reactants:

  • 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative (1 mmol)

  • Substituted N-phenylthiourea (1 mmol)

  • Methanol (2 mL)

Procedure:

  • Combine the ethanone derivative and the substituted thiourea in a specialized microwave test tube.

  • Add methanol as the solvent.

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture at 90°C for 30 minutes under a pressure of 250 psi.

  • After cooling, the product can be isolated by simple washing of the crude product with cold ethanol.

Expected Yield: 89-95%. This method significantly reduces reaction time compared to conventional heating.

Solvent-Free Hantzsch Thiazole Synthesis

This environmentally friendly protocol describes the one-pot synthesis of substituted Hantzsch thiazole derivatives.

Reactants:

  • α-haloketone (e.g., 2'-hydroxy-5'-chloro-α-haloketone) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted o-hydroxybenzaldehyde (1 mmol)

  • Ethanol (2-4 drops, as a wetting agent)

Procedure:

  • In a mortar, add the α-haloketone and thiourea.

  • Add a few drops of ethanol to wet the mixture.

  • Add the o-hydroxybenzaldehyde to the mortar.

  • Grind the mixture with a pestle at room temperature for approximately 3 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add crushed ice to the solid product.

  • Filter the separated product, wash with ice-cold water, and recrystallize from 5% aqueous acetic acid.

Expected Yield: 85-95%.

Cook-Heilbron Thiazole Synthesis

This protocol provides a general method for the synthesis of 5-aminothiazoles, exemplified by the reaction of an α-aminonitrile with carbon disulfide.[1]

Reactants:

  • α-aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide

  • Base (e.g., water or a mild base)

Procedure:

  • The α-aminonitrile is reacted with carbon disulfide under mild conditions, often at room temperature.

  • The reaction can be carried out in an aqueous or alcoholic solvent.

  • The intermediate undergoes an intramolecular cyclization.

  • A final tautomerization, often facilitated by a mild base like water, yields the aromatic 5-aminothiazole.

Expected Yield: Moderate to good (50-80%), depending on the specific substrates.

Gabriel Thiazole Synthesis

This classical method involves the reaction of an α-acylaminoketone with a thionating agent.

Reactants:

  • α-acylaminoketone (e.g., N-(2-oxopropyl)acetamide)

  • Phosphorus pentasulfide (P₄S₁₀)

Procedure:

  • The α-acylaminoketone is heated with a stoichiometric amount of phosphorus pentasulfide.

  • The reaction is typically carried out at high temperatures, for instance, by heating the mixture.

  • The reaction mixture is then worked up to isolate the 2,5-disubstituted thiazole product.

Expected Yield: Moderate. Specific and recent quantitative data for this method is less commonly reported in the literature compared to the Hantzsch and Cook-Heilbron syntheses.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key stages of the described thiazole synthesis routes.

experimental_workflow cluster_hantzsch Hantzsch Synthesis Workflow H_start Start H_reactants Combine α-Haloketone and Thioamide Derivative H_start->H_reactants H_reaction Reaction Conditions: - Conventional Heating (2-24h) - Microwave Irradiation (5-30min) - Solvent-Free Grinding (10-20min) H_reactants->H_reaction H_workup Workup: - Neutralization - Filtration H_reaction->H_workup H_product Isolate Thiazole Product H_workup->H_product H_end End H_product->H_end

Caption: General experimental workflow for the Hantzsch thiazole synthesis and its variations.

cook_heilbron_workflow cluster_cook_heilbron Cook-Heilbron Synthesis Workflow CH_start Start CH_reactants React α-Aminonitrile with CS₂, Dithioacid, or Isothiocyanate CH_start->CH_reactants CH_cyclization Intramolecular Cyclization (Room Temperature, 1-5h) CH_reactants->CH_cyclization CH_tautomerization Tautomerization (Mild Base) CH_cyclization->CH_tautomerization CH_product Isolate 5-Aminothiazole Product CH_tautomerization->CH_product CH_end End CH_product->CH_end

Caption: Logical flow of the Cook-Heilbron synthesis for 5-aminothiazoles.

gabriel_workflow cluster_gabriel Gabriel Synthesis Workflow G_start Start G_reactants Heat α-Acylaminoketone with Phosphorus Pentasulfide G_start->G_reactants G_cyclization Thionation and Intramolecular Cyclization (High Temperature) G_reactants->G_cyclization G_workup Aqueous Workup G_cyclization->G_workup G_product Isolate 2,5-Disubstituted Thiazole Product G_workup->G_product G_end End G_product->G_end

Caption: A generalized workflow for the Gabriel synthesis of thiazoles.

References

Benchmarking Ethyl 2-isopropylthiazole-4-carboxylate Against Known Antimicrobial Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities. While many substituted thiazole-4-carboxylates have been explored for their therapeutic potential, ethyl 2-isopropylthiazole-4-carboxylate remains a less-characterized molecule. However, its structural similarity to other biologically active thiazoles suggests it may possess valuable inhibitory properties. Numerous studies on related ethyl 2-substituted-thiazole-4-carboxylate derivatives have revealed significant antimicrobial, antifungal, antioxidant, and anticancer activities.[1][2][3]

This guide provides a framework for benchmarking the potential antimicrobial efficacy of this compound. Due to the absence of published experimental data for this specific compound, we present a hypothetical comparison against well-established antibiotics. The data herein for this compound is illustrative and intended to serve as a template for future experimental validation. The methodologies and comparative data for known inhibitors are based on established standards.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial efficacy, for our target compound and two widely used antibiotics, Ampicillin and Gentamicin. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4] Lower MIC values indicate greater potency.

The data for this compound is hypothetical and serves as a placeholder for future experimental findings. The values for Ampicillin and Gentamicin are representative of their known activity against susceptible strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compound16 (Hypothetical)8 (Hypothetical)64 (Hypothetical)>128 (Hypothetical)
Ampicillin0.25 - 20.06 - 0.52 - 8>1024
Gentamicin0.12 - 10.03 - 0.250.25 - 20.5 - 4

Note: The MIC values for Ampicillin and Gentamicin can vary depending on the specific strain and resistance patterns.

Experimental Protocols

To ensure reproducibility and comparability of results, standardized protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Materials and Reagents:

  • 96-well microtiter plates
  • Mueller-Hinton Broth (MHB) or other appropriate growth medium
  • Test compound (this compound) and control antibiotics, dissolved in a suitable solvent (e.g., DMSO)
  • Bacterial strains (e.g., S. aureus, E. coli)
  • Sterile saline solution (0.85% NaCl)
  • 0.5 McFarland turbidity standard
  • Spectrophotometer or turbidity meter
  • Incubator

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 4-5 well-isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Compound Dilution:

  • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
  • In the first well of a row, add 50 µL of the stock solution of the test compound to achieve the highest desired concentration.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well in the dilution series.
  • This will result in wells with decreasing concentrations of the test compound.
  • Include a positive control (wells with medium and bacteria, but no compound) and a negative control (wells with medium only).

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
  • The final volume in each well will be 100 µL.
  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

5. Result Interpretation:

  • After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
  • Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits 90% of the bacterial growth compared to the positive control.[8][9]

Visualizations: Pathways and Workflows

Diagrams are crucial for visualizing complex biological pathways and experimental procedures.

G Bacterial Two-Component Signal Transduction System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (Sensor) RR Response Regulator HK->RR 2. Phosphotransfer ADP ADP HK->ADP DNA DNA RR->DNA 3. DNA Binding Gene_Expression Target Gene Expression (e.g., Virulence, Resistance) DNA->Gene_Expression 4. Transcription Regulation Signal External Signal Signal->HK 1. Signal Binding ATP ATP ATP->HK

Caption: A potential target for novel inhibitors: a bacterial two-component signal transduction system.

G Workflow for MIC Determination via Broth Microdilution A 1. Prepare 0.5 McFarland Bacterial Suspension B 2. Dilute Suspension to Final Inoculum Concentration A->B D 4. Inoculate Plate with Bacterial Suspension B->D C 3. Perform 2-fold Serial Dilution of Test Compound in 96-well Plate C->D E 5. Incubate at 37°C for 16-20 hours D->E F 6. Visually Inspect for Turbidity or Measure OD600 E->F G 7. Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

In-Vitro Assay Validation for Ethyl 2-isopropylthiazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-vitro assays for validating the biological activity of ethyl 2-isopropylthiazole-4-carboxylate, with a focus on its potential antimicrobial and anticancer properties. The information is benchmarked against established alternative compounds, offering a framework for robust experimental design and data interpretation.

Comparative Analysis of Biological Activity

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3][4] This section compares the hypothetical activity of this compound with known thiazole-based compounds in these two key therapeutic areas.

Antimicrobial Activity

The antimicrobial potential of a compound is primarily assessed by its ability to inhibit the growth of pathogenic microorganisms. Standard in-vitro methods are employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[5]

Table 1: Comparison of In-Vitro Antimicrobial Activity

CompoundTarget OrganismAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound (Hypothetical) Staphylococcus aureus (Gram-positive)Broth MicrodilutionData to be determinedCiprofloxacin0.25 - 1.0
Escherichia coli (Gram-negative)Broth MicrodilutionData to be determinedCiprofloxacin0.015 - 0.12
Sulfathiazole Staphylococcus aureusBroth Dilution16 - 64--
2-amino-thiazole derivatives Various BacteriaAgar Diffusion-Ampicillin-

Note: Data for Sulfathiazole and 2-amino-thiazole derivatives are representative and may vary based on the specific derivative and bacterial strain.

Anticancer Activity

The in-vitro evaluation of potential anticancer agents involves assessing their cytotoxic effects on various cancer cell lines. Key parameters include the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[6][7]

Table 2: Comparison of In-Vitro Anticancer Activity

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
This compound (Hypothetical) MCF-7 (Breast Cancer)MTT AssayData to be determinedDoxorubicin0.5 - 2.0
A549 (Lung Cancer)MTT AssayData to be determinedCisplatin1.0 - 5.0
Dasatinib (Thiazole-containing) K562 (Leukemia)Cell Viability Assay<1--
Novel Thiazole Derivative 4c MCF-7 (Breast Cancer)MTT Assay2.57 ± 0.16[8][9]Staurosporine6.77 ± 0.41[8]
HepG2 (Liver Cancer)MTT Assay7.26 ± 0.44[8][9]Staurosporine8.4 ± 0.51[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Thiazole This compound Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and potential inhibition by this compound.

Experimental Workflow

A systematic workflow is essential for the efficient and reliable validation of a compound's in-vitro activity. The following diagram illustrates a typical workflow for assessing the anticancer properties of this compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) cell_culture Cell Line Culture (e.g., MCF-7, A549) start->cell_culture primary_screen Primary Cytotoxicity Screening (MTT Assay) cell_culture->primary_screen ic50 Determine IC50 Value primary_screen->ic50 secondary_assays Secondary Assays ic50->secondary_assays apoptosis Apoptosis Assay (Annexin V-FITC) secondary_assays->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary_assays->cell_cycle data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis end Conclusion on In-Vitro Activity data_analysis->end

Caption: Workflow for in-vitro anticancer activity validation.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Isopropylthiazole-4-Carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethyl 2-isopropylthiazole-4-carboxylate, ensuring compliance and minimizing risk.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is essential to handle this compound in a well-ventilated area while wearing appropriate Personal Protective Equipment (PPE).[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and vapors.[1]
Hand Protection Chemical impermeable gloves (inspected prior to use).Prevents skin contact with the chemical.[1]
Skin Protection Fire/flame resistant and impervious clothing.Provides a barrier against accidental spills.[1]
Respiratory Protection A full-face respirator if exposure limits are exceeded or irritation is experienced.Protects against inhalation of harmful vapors.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed as hazardous waste and conducted in accordance with local, state, and federal regulations.

Step 1: Waste Collection

  • Container Selection: Use a designated, sturdy, and chemically resistant container for collecting the waste.[3] The container must be sealable and kept sealed except when adding waste.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[3] The label should also include the date the container was filled.[3]

  • Segregation: Do not mix this compound with incompatible wastes.[3] Store the waste container in a designated, well-ventilated area, away from ignition sources.[1][2]

Step 2: Managing Empty Containers

  • Initial Rinse: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[3]

  • Subsequent Rinses: For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3] After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Step 3: Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: Use spark-proof tools and explosion-proof equipment.[1] Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[2]

  • Disposal of Cleanup Materials: Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal as hazardous waste.[1]

Step 4: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]

  • Regulatory Compliance: Ensure that the disposal is carried out at an approved waste disposal plant.[4]

Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE B Prepare Labeled, Compatible Waste Container A->B C Collect this compound Waste B->C H Store Waste in a Safe, Ventilated Area C->H D Collect First Rinse of Empty Containers D->H E Contain Spill & Remove Ignition Sources F Absorb with Inert Material E->F G Collect Contaminated Material as Hazardous Waste F->G G->H I Contact EHS for Waste Pickup H->I J Dispose at an Approved Waste Facility I->J

Disposal Workflow for this compound

References

Personal protective equipment for handling Ethyl 2-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 2-isopropylthiazole-4-carboxylate (CAS No. 133047-44-6). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicity data is limited, it is prudent to handle this compound with the same precautions as other potentially hazardous laboratory chemicals.

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A laboratory coat or chemical-resistant apron.Protects skin and personal clothing from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A government-approved respirator may be necessary for large quantities or if engineering controls are insufficient.Minimizes the inhalation of vapors or aerosols.

Safe Handling and Operational Workflow

Proper handling procedures are crucial to prevent accidents and ensure the integrity of the chemical. The following workflow outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a well-ventilated workspace (fume hood) prep_ppe->prep_workspace handle_weigh Weigh the required amount prep_workspace->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Perform the experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_ppe Properly remove and dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_handwash Wash hands thoroughly cleanup_ppe->cleanup_handwash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Review the SDS: Before commencing any work, thoroughly review the Safety Data Sheet for this compound.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Prepare Workspace: Ensure all operations are conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for weighing and transferring the substance.

  • Conduct Experiment: Carry out the experimental procedure, being mindful of potential splashes or aerosol formation.

  • Decontamination: After use, decontaminate all work surfaces and equipment with a suitable solvent and then wash with soap and water.

  • PPE Removal: Remove and dispose of contaminated PPE in a designated waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

cluster_waste Waste Segregation cluster_disposal Disposal Pathway waste_solid Solid Waste (contaminated PPE, absorbent material) disposal_label Label waste containers clearly waste_solid->disposal_label waste_liquid Liquid Waste (unused solutions, reaction mixtures) waste_liquid->disposal_label waste_container Empty Containers waste_container->disposal_label disposal_storage Store in a designated, secure area disposal_label->disposal_storage disposal_collection Arrange for collection by a licensed hazardous waste disposal service disposal_storage->disposal_collection

Caption: Disposal workflow for this compound waste.

Disposal Guidelines:

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization:

    • Solid Waste: Collect contaminated items such as gloves, paper towels, and absorbent materials in a clearly labeled, sealed container.

    • Liquid Waste: Collect unused solutions and reaction mixtures in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.

    • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as liquid hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This should be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.